molecular formula C6H13NO2 B12401319 N,N-Diethyl-2-hydroxyacetamide-d10

N,N-Diethyl-2-hydroxyacetamide-d10

Cat. No.: B12401319
M. Wt: 141.23 g/mol
InChI Key: RZCCQWOCSZOHMQ-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-hydroxyacetamide-d10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 141.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

IUPAC Name

2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

RZCCQWOCSZOHMQ-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)CO

Origin of Product

United States

Foundational & Exploratory

N,N-Diethyl-2-hydroxyacetamide-d10 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the deuterated compound N,N-Diethyl-2-hydroxyacetamide-d10, with comparative data for its non-deuterated analog, N,N-Diethyl-2-hydroxyacetamide. This document is intended for use by professionals in research, development, and quality control.

Introduction

This compound is a stable, isotopically labeled version of N,N-Diethyl-2-hydroxyacetamide, where ten hydrogen atoms have been replaced by deuterium (B1214612). Deuterated compounds are valuable tools in pharmaceutical and metabolic research, often used as internal standards in analytical chemistry for their distinct mass spectrometric profiles and in mechanistic studies to probe reaction pathways. The presence of deuterium can also influence the pharmacokinetic properties of a molecule.

Chemical and Physical Properties

General Properties
PropertyN,N-Diethyl-2-hydroxyacetamideThis compound
IUPAC Name N,N-diethyl-2-hydroxyacetamide[1]This compound
Synonyms 2-Hydroxy-N,N-diethylacetamide, N,N-Diethylglycolamide[2]-
CAS Number 39096-01-0[1][2][][4][5][6]Not available
Molecular Formula C₆H₁₃NO₂[1]C₆D₁₀H₃NO₂[7]
Molecular Weight 131.17 g/mol [1][2][]Approximately 141.23 g/mol [7]
Physical Constants

The following physical constants have been reported for the non-deuterated N,N-Diethyl-2-hydroxyacetamide. It is anticipated that the values for the d10 analog will be very similar.

PropertyValue
Appearance Colorless to yellowish liquid[5]
Boiling Point 220-225 °C[5]
Melting Point 23-26 °C[5]
Density ~0.979 - 1.009 g/cm³[5]
Refractive Index n20/D 1.457 (lit.)

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general methods for the synthesis of amides and deuterated compounds can be applied.

General Synthesis of N,N-Diethyl-2-hydroxyacetamide

A common method for the synthesis of N,N-diethyl-2-hydroxyacetamide involves the reaction of an ester of glycolic acid (e.g., methyl glycolate (B3277807) or ethyl glycolate) with diethylamine (B46881). The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

Another described method involves the hydrolysis of diethyl acetamide (B32628) with sodium hydroxide (B78521) in ethanol.[5]

Proposed Synthesis of this compound

The synthesis of the deuterated analog would likely involve the use of deuterated starting materials. A plausible synthetic route is the reaction of a deuterated glycolic acid ester with deuterated diethylamine (diethylamine-d10).

Illustrative Experimental Protocol:

  • Materials: Deuterated ethyl glycolate, Diethylamine-d10, a suitable anhydrous solvent (e.g., THF or Toluene), and an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • To a solution of deuterated ethyl glycolate in the chosen solvent, add an equimolar amount of diethylamine-d10.

    • The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure this compound.

The following diagram illustrates a logical workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product reactant1 Deuterated Glycolic Acid Ester reaction Amidation Reaction (Solvent, Heat) reactant1->reaction reactant2 Diethylamine-d10 reactant2->reaction workup Solvent Removal reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, the following are expected characteristics based on the structure:

  • ¹H NMR: The proton NMR spectrum would be simplified compared to the non-deuterated analog, showing signals only for the non-deuterated protons in the molecule (e.g., the hydroxyl proton and any residual protons).

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for all six carbon atoms. The signals for the deuterated ethyl groups would likely appear as multiplets due to carbon-deuterium coupling.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at a mass-to-charge ratio corresponding to the molecular weight of the deuterated compound (approximately 141.23 m/z). The fragmentation pattern would be expected to differ from the non-deuterated compound due to the increased mass of the deuterated fragments.

Solubility

N,N-Diethyl-2-hydroxyacetamide is soluble in water and most organic solvents.[5] The deuterated analog is expected to have similar solubility properties.

Safety and Handling

The safety and handling precautions for this compound should be considered the same as for its non-deuterated counterpart until specific data is available. N,N-Diethyl-2-hydroxyacetamide is irritating to the eyes, respiratory system, and skin.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Applications

Deuterated compounds like this compound are primarily used in:

  • Pharmacokinetic studies: To trace the metabolic fate of the parent compound.

  • Analytical chemistry: As an internal standard for the quantification of N,N-Diethyl-2-hydroxyacetamide in biological matrices.

  • Mechanistic studies: To investigate reaction mechanisms involving C-H bond cleavage.

  • Drug development: The introduction of deuterium can sometimes lead to improved metabolic stability and a more favorable pharmacokinetic profile (the "deuterium effect").

This document provides a summary of the available information on this compound. For critical applications, it is recommended to obtain a certificate of analysis from a qualified supplier to confirm the identity and purity of the material.

References

A Comprehensive Guide to the Synthesis of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated analog of N,N-Diethyl-2-hydroxyacetamide. This document details the plausible synthetic routes, experimental protocols, and relevant data for both the deuterated and non-deuterated compounds, compiled from established chemical principles and available literature.

Introduction

N,N-Diethyl-2-hydroxyacetamide is a valuable intermediate in organic synthesis. Its deuterated counterpart, this compound, serves as an important tool in various research applications, particularly in pharmacokinetic and metabolic studies where isotope labeling is crucial for tracking the molecule's fate within a biological system. The substitution of hydrogen with deuterium (B1214612) atoms can also influence the metabolic stability of the compound, a concept known as the kinetic isotope effect, which is of significant interest in drug development.

Synthesis of N,N-Diethyl-2-hydroxyacetamide (Non-deuterated)

Two primary synthetic strategies are commonly employed for the preparation of N,N-Diethyl-2-hydroxyacetamide.

Method 1: Amidation of a Glycolic Acid Derivative

This approach involves the reaction of an activated form of glycolic acid, such as an ester or an acid chloride, with diethylamine (B46881). The reaction of an ester, like ethyl glycolate (B3277807), with an amine is a classic method for amide formation.

Reaction Scheme:

A logical workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis Workflow start Start reactants Mix Ethyl Glycolate and Diethylamine start->reactants heat Heat the reaction mixture (e.g., reflux) reactants->heat monitor Monitor reaction progress (TLC/GC-MS) heat->monitor workup Aqueous workup to remove impurities monitor->workup extraction Extract with an organic solvent workup->extraction dry Dry the organic layer extraction->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify product Obtain pure N,N-Diethyl-2-hydroxyacetamide purify->product

Figure 1: General workflow for the synthesis of N,N-Diethyl-2-hydroxyacetamide.

Method 2: Hydrolysis of N,N-Diethyl-2-chloroacetamide

Another potential route involves the nucleophilic substitution of the chlorine atom in N,N-Diethyl-2-chloroacetamide with a hydroxide (B78521) ion.

Reaction Scheme:

Synthesis of this compound (Deuterated)

The synthesis of the deuterated analog, this compound, is best achieved by utilizing deuterated starting materials to ensure high isotopic enrichment. The most direct approach mirrors Method 1 for the non-deuterated compound, but with deuterated diethylamine.

Reaction Scheme:

Figure 2: Decision process for the synthesis of labeled or unlabeled compound.

Experimental Protocols

The following are detailed, plausible experimental protocols based on general organic synthesis principles.

Protocol for N,N-Diethyl-2-hydroxyacetamide

Materials:

  • Ethyl glycolate

  • Diethylamine

  • Ethanol (optional, as solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl glycolate (1.0 eq) and diethylamine (2.0-3.0 eq). The use of excess diethylamine helps to drive the reaction to completion. The reaction can be run neat or in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If run neat, dilute the reaction mixture with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure N,N-Diethyl-2-hydroxyacetamide.

Protocol for this compound

Materials:

  • Ethyl glycolate

  • Diethylamine-d10 (perdeuterated)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl glycolate (1.0 eq) in an anhydrous solvent.

  • Add diethylamine-d10 (1.5-2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final products.

Table 1: Properties of Key Reactants

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl GlycolateC4H8O3104.101601.09
DiethylamineC4H11N73.1455.50.707
Diethylamine-d10C4HD10N83.20~55~0.78

Table 2: Properties of N,N-Diethyl-2-hydroxyacetamide and its Deuterated Analog

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Purity (typical)
N,N-Diethyl-2-hydroxyacetamideC6H13NO2131.17238>95%
This compoundC6H3D10NO2141.23Not available>98% isotopic purity

Note: The boiling point of the deuterated compound is expected to be very similar to the non-deuterated analog. Isotopic purity is typically determined by mass spectrometry and/or NMR spectroscopy.

Conclusion

This guide outlines robust and plausible synthetic routes for the preparation of N,N-Diethyl-2-hydroxyacetamide and its deuterated analog, this compound. The provided experimental protocols, though based on general principles, offer a solid foundation for researchers to develop specific laboratory procedures. The synthesis of the deuterated compound via the use of a deuterated starting material is a straightforward and effective method for achieving high levels of isotopic incorporation, which is critical for its intended applications in advanced scientific research and drug development.

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated isotopologue of N,N-Diethyl-2-hydroxyacetamide. The inclusion of ten deuterium (B1214612) atoms on the ethyl groups makes this molecule a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Molecular and Physicochemical Properties

This compound is structurally identical to its non-deuterated counterpart, with the exception of isotopic labeling. The primary difference lies in its increased molecular weight due to the substitution of ten protium (B1232500) atoms with deuterium. This substitution has a minimal effect on the compound's chemical properties but a significant one on its mass and spectroscopic characteristics.

General Properties

The following table summarizes the key identifiers for both the deuterated and non-deuterated forms of the molecule.

PropertyThis compound (Isotopologue)N,N-Diethyl-2-hydroxyacetamide (Parent Compound)
IUPAC Name N,N-bis(ethyl-d5)-2-hydroxyacetamideN,N-diethyl-2-hydroxyacetamide[1]
Synonyms d10-DEHAA, N,N-Diethylglycolamide-d10N,N-Diethylglycolamide, 2-Hydroxy-N,N-diethylacetamide[1]
Molecular Formula C₆D₁₀H₃NO₂[2]C₆H₁₃NO₂[1]
Molecular Weight ~141.24 g/mol 131.17 g/mol [1]
CAS Number Not available39096-01-0[1]
InChI Key RZCCQWOCSZOHMQ-UHFFFAOYSA-N (Same Connectivity)RZCCQWOCSZOHMQ-UHFFFAOYSA-N[1]
SMILES C(C([2H])([2H])[2H])N(C(C([2H])([2H])[2H])([2H])[2H])C(=O)COCCN(CC)C(=O)CO[1]
Physicochemical Data
PropertyValue
Appearance Colorless to yellowish liquid[3]
Boiling Point 238 °C (lit.)
Density 1.009 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.457 (lit.)
Solubility Soluble in water and most organic solvents[3]

Molecular Structure Visualization

The diagram below illustrates the 2D chemical structure of this compound, highlighting the positions of the ten deuterium atoms on the two ethyl groups attached to the nitrogen atom.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a 2-hydroxyacetic acid derivative with a deuterated form of diethylamine.[2] A common and efficient laboratory-scale method is the aminolysis of an ester, such as ethyl 2-hydroxyacetate, with diethylamine-d10.

General Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

synthesis_workflow start Reagents: - Ethyl 2-hydroxyacetate - Diethylamine-d10 - Methanol (Solvent) reaction Reaction: Combine reagents in a sealed vessel. Stir at elevated temperature (e.g., 60-80°C) for 12-24 hours. start->reaction workup Work-up: Cool mixture to room temperature. Remove solvent under reduced pressure. reaction->workup purification Purification: Purify crude product via fractional distillation under high vacuum. workup->purification analysis Analysis: Confirm structure and purity using: - Mass Spectrometry (MS) - Nuclear Magnetic Resonance (NMR) purification->analysis final_product Final Product: This compound (High Purity Liquid) analysis->final_product

References

physical characteristics of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of N,N-Diethyl-2-hydroxyacetamide-d10. Given the limited availability of data for this specific deuterated compound, this guide leverages data from its non-deuterated isotopolog, N,N-Diethyl-2-hydroxyacetamide, to provide reliable estimates. This document is intended to serve as a core resource for professionals in drug development and analytical research.

Core Physical and Chemical Properties

This compound is the deuterated form of N,N-Diethyl-2-hydroxyacetamide, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[1]

Data Summary

The physical properties of deuterated compounds are generally very similar to their non-deuterated analogs. While specific experimental data for this compound is scarce, the following table summarizes the available information and provides estimated values based on its non-deuterated form.

PropertyValueSource
Chemical Formula C₆D₁₀H₃NO₂[2]
Molecular Weight 141.23 g/mol Calculated
CAS Number 1795786-89-3N/A
Appearance Colorless to yellowish liquid[3]
Melting Point ~23-26 °C[3]
Boiling Point ~220-225 °C[3]
Density ~1.009 g/mL at 25 °C[3]
Solubility Soluble in water and most organic solvents[3]

Note: Values for melting point, boiling point, density, and solubility are for the non-deuterated compound N,N-Diethyl-2-hydroxyacetamide and are expected to be very close for the d10 version.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining key physical characteristics. These methods are broadly applicable for organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C).[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool, then perform a second, more precise measurement with a fresh sample.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Micro-reflux Method)

This method is suitable for small quantities of liquid samples. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a few milliliters of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end facing down.

  • Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., Thiele tube).

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation and Recording:

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

    • Stop heating and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. Record this temperature.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its utility stems from the fact that it co-elutes with the non-deuterated analyte and exhibits nearly identical ionization behavior, effectively correcting for variations in sample preparation and instrument response.[1]

Workflow for Internal Standard Use

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Technical Guide: N,N-Diethyl-2-hydroxyacetamide-d10 (CAS No. 1217830-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated analog of N,N-Diethyl-2-hydroxyacetamide. This isotopically labeled compound is a valuable tool in analytical and pharmacokinetic research, primarily serving as an internal standard for the quantification of N,N-Diethyl-2-hydroxyacetamide in complex biological matrices.

Core Compound Data

This compound is a stable, isotopically labeled form of N,N-Diethyl-2-hydroxyacetamide where ten hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties.

Physicochemical Properties
PropertyValue
CAS Number 1217830-11-2
Molecular Formula C₆H₃D₁₀NO₂
Molecular Weight 141.23 g/mol
Appearance Colorless to pale yellow oil
Purity >99% deuterated forms (d₁-d₁₀)
Isotopic Enrichment
PropertyValue
Isotopic Purity Typically ≥98%

Applications in Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving N,N-Diethyl-2-hydroxyacetamide.[1] By adding a known amount of the deuterated standard to biological samples, researchers can accurately quantify the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response.

Experimental Protocols

While specific experimental conditions will vary depending on the laboratory, analytical instrumentation, and the nature of the biological matrix, the following provides a general protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of plasma samples.

I. Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples : Retrieve plasma samples from storage (typically -80°C) and allow them to thaw on ice.

  • Spike with Internal Standard : To a 100 µL aliquot of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL. Vortex briefly.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each sample.

  • Vortex and Centrifuge : Vortex the samples vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

II. LC-MS/MS Analysis
  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

LC ParameterTypical Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS ParameterAnalyte (N,N-Diethyl-2-hydroxyacetamide)Internal Standard (this compound)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 132.1m/z 142.2
Product Ion (Q2) m/z 72.1m/z 78.1
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument

Visualized Workflows

Bioanalytical Workflow using Deuterated Internal Standard

The following diagram illustrates the typical workflow for the quantification of a drug analyte in a biological sample using a deuterated internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spiking Spike with N,N-Diethyl-2- hydroxyacetamide-d10 BiologicalSample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification internal_standard_logic cluster_process Analytical Process cluster_output Output Analyte Analyte (Unknown Concentration) SamplePrep Sample Preparation Analyte->SamplePrep InternalStandard Internal Standard (d10) (Known Concentration) InternalStandard->SamplePrep SampleMatrix Sample Matrix (Source of Variation) SampleMatrix->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis AnalyteResponse Analyte Peak Area LCMS_Analysis->AnalyteResponse IS_Response IS Peak Area LCMS_Analysis->IS_Response Ratio Peak Area Ratio (Analyte / IS) AnalyteResponse->Ratio IS_Response->Ratio FinalConc Accurate Analyte Concentration Ratio->FinalConc

References

Technical Guide: Mass Spectrum of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of N,N-Diethyl-2-hydroxyacetamide-d10. This deuterated standard is crucial for quantitative studies, and a thorough understanding of its mass spectrometric behavior is essential for accurate and reliable experimental design. This document outlines the predicted fragmentation pattern, presents the data in a clear tabular format, details a suitable experimental protocol, and provides a visual representation of the fragmentation pathway.

Predicted Mass Spectrum and Fragmentation Data

The ten deuterium (B1214612) atoms in this compound are located on the two ethyl groups (2 x CD2CD3). This substitution will result in a predictable mass shift for the molecular ion and any fragments containing these deuterated ethyl groups.

The monoisotopic mass of the non-deuterated N,N-Diethyl-2-hydroxyacetamide (C6H13NO2) is approximately 131.09 Da. The deuterated analogue, this compound (C6H3D10NO2), has a predicted monoisotopic mass of approximately 141.16 Da.

The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of this compound.

Predicted Fragment Ion (m/z) Proposed Structure / Origin Notes
141[M]+• (Molecular Ion)The intact molecule with one electron removed.
110[M - CD2H]+Loss of a deuterated methyl radical from one of the ethyl groups.
100[CON(CD2CD3)2]+Alpha-cleavage, loss of the •CH2OH radical.
86[CH2CON(CD2CD3)2]+Not a primary fragment, but a possible rearrangement product.
62[N(CD2CD3)2]+Cleavage of the bond between the carbonyl carbon and the nitrogen.

Experimental Protocol

The following is a typical experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of small, volatile, and semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer.

GC Conditions:

  • Column: SH-PolarD Capillary Column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-200.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

  • Inject 1 µL of the working solution into the GC-MS system.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [M]+• m/z = 141 (C6H3D10NO2) F110 [M - CD2H]+ m/z = 110 M->F110 - •CD2H F100 [CON(CD2CD3)2]+ m/z = 100 M->F100 - •CH2OH F62 [N(CD2CD3)2]+ m/z = 62 F100->F62 - CO

An In-depth Technical Guide to the NMR Spectroscopy of N,N-Diethyl-2-hydroxyacetamide and its Deuterated Analog, N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-Diethyl-2-hydroxyacetamide. Due to the absence of publicly available NMR data for the deuterated analog, N,N-Diethyl-2-hydroxyacetamide-d10, this document focuses on the spectral characteristics of the non-deuterated compound. The expected spectral differences for the d10 isotopologue are also discussed, providing a complete analytical picture for researchers in drug development and related scientific fields.

Chemical Structure and NMR Active Nuclei

N,N-Diethyl-2-hydroxyacetamide possesses several NMR active nuclei, primarily ¹H and ¹³C, which are fundamental for its structural elucidation. The deuterated analog, this compound, is a variant where all non-labile protons have been substituted with deuterium (B1214612). This isotopic labeling is often employed in metabolic studies and as an internal standard in quantitative analysis.

Predicted ¹H NMR Spectral Data for N,N-Diethyl-2-hydroxyacetamide

The following table summarizes the predicted ¹H NMR spectral data for the non-deuterated N,N-Diethyl-2-hydroxyacetamide. These predictions are based on standard chemical shift values and coupling constant principles.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (Ethyl)~1.1Triplet~76H
-CH₂- (Ethyl)~3.3Quartet~74H
-CH₂- (Acetyl)~4.1Singlet-2H
-OHVariableSinglet (broad)-1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent, concentration, and temperature.

For this compound, the ¹H NMR spectrum is expected to be silent, as all carbon-bound protons are replaced by deuterium. A broad signal from the -OD group might be observable depending on the solvent's deuteration level.

Predicted ¹³C NMR Spectral Data for N,N-Diethyl-2-hydroxyacetamide

The predicted ¹³C NMR spectral data for N,N-Diethyl-2-hydroxyacetamide is presented below.

Assignment Chemical Shift (δ, ppm)
-C H₃ (Ethyl)~13
-C H₂- (Ethyl)~41
-C H₂- (Acetyl)~60
C =O (Amide)~170

In the case of this compound, the ¹³C NMR spectrum would exhibit simplified signals. Under standard proton-decoupled conditions, each carbon signal would appear as a singlet. If deuterium coupling were present, the signals for the deuterated carbons would show multiplets due to ¹³C-²H coupling.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of N,N-Diethyl-2-hydroxyacetamide is provided below.

Sample Preparation:

  • Weigh approximately 10-20 mg of N,N-Diethyl-2-hydroxyacetamide.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

NMR Spectrometer Setup:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse (zg30).

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of N,N-Diethyl-2-hydroxyacetamide.

molecular_structure cluster_ethyl1 cluster_ethyl2 cluster_core C1 CH₃ C2 CH₂ C1->C2 N N C2->N C3 CH₃ C4 CH₂ C3->C4 C4->N C5 C=O N->C5 C6 CH₂ C5->C6 O1 OH C6->O1

Caption: Chemical structure of N,N-Diethyl-2-hydroxyacetamide.

This guide provides foundational NMR data and protocols for N,N-Diethyl-2-hydroxyacetamide. While specific data for the d10 analog is not available, the information herein serves as a robust starting point for researchers and professionals in the pharmaceutical and chemical industries. The provided methodologies can be adapted for the analysis of the deuterated compound, with the expectation of a silent ¹H NMR spectrum and simplified ¹³C NMR spectrum.

The Gold Standard: A Comprehensive Technical Guide to Deuterated Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for the highest accuracy and precision in quantitative analysis is non-negotiable. This in-depth technical guide explores the fundamental principles, practical applications, and superior performance of deuterated internal standards. Through a detailed examination of experimental data and methodologies, this document serves as an essential resource for professionals engaged in drug discovery, development, and clinical bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H). This subtle modification is the cornerstone of their efficacy in analytical chemistry, primarily through the technique of Isotope Dilution Mass Spectrometry (IDMS).[1] The core principle lies in the near-identical physicochemical properties of a deuterated standard to its non-labeled counterpart, the analyte.[2]

The primary advantages of using deuterated standards include:

  • Co-elution with the Analyte: In chromatographic techniques such as Liquid Chromatography (LC) and Gas Chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is critical as it ensures both compounds are subjected to the same analytical conditions, most importantly, the same matrix effects.[2]

  • Similar Ionization Efficiency: Within the ion source of a mass spectrometer, the deuterated standard and the analyte ionize with very similar efficiency.[2]

  • Correction for Variability: By introducing a known quantity of the deuterated internal standard at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[2] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, thus maintaining an accurate ratio for quantification.[1]

Data Presentation: Quantitative Performance Comparison

The empirical evidence overwhelmingly supports the superiority of deuterated internal standards in enhancing the accuracy and precision of analytical methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [3]

Performance MetricNo Internal StandardAnalog Internal StandardDeuterated Internal Standard
Precision (%RSD)
Low QC18.59.84.2
Mid QC15.27.53.1
High QC12.86.12.5
Accuracy (% Bias)
Low QC-25.3-8.2+1.5
Mid QC-20.1-5.6-0.8
High QC-18.9-4.3+0.5

This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.[3]

Table 2: Performance of Deuterated Internal Standards in Various Applications [3]

AnalyteMatrixInternal Standard TypeRecovery (%)Matrix Effect (%)
Testosterone Human PlasmaDeuterated (Testosterone-d3)92.3 ± 4.198.7 ± 3.5
Analog (Progesterone)85.1 ± 8.782.4 ± 12.1
Imidacloprid Cannabis FlowerDeuterated (Imidacloprid-d4)95.2 ± 5.396.1 ± 6.2
Analog (Thiacloprid)88.9 ± 10.485.3 ± 15.8
Venetoclax Human PlasmaDeuterated (Venetoclax-d8)97.5 ± 3.8100.4 ± 2.9
Analog (Navitoclax)90.2 ± 9.188.6 ± 11.5

This table showcases the effectiveness of deuterated internal standards in correcting for recovery and matrix effects across different analytes and complex biological matrices.[3][4][5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful application of deuterated standards in quantitative analysis. The following sections provide generalized yet detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for the removal of the majority of proteins from a plasma or serum sample.[5]

  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

  • Internal Standard Addition: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.

  • Vortex: Briefly vortex the sample to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability) to induce protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

  • Sample Pre-treatment: Dilute the biological sample (e.g., 1 mL of urine) with an equal volume of an appropriate buffer to ensure the analyte is in the correct ionization state for retention on the SPE sorbent. Add the deuterated internal standard to the diluted sample and vortex.

  • Column Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., 1 mL of methanol) followed by an aqueous solution (e.g., 1 mL of water or buffer) to activate the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol (B129727) in water) to remove unretained interferences.

  • Elution: Elute the analyte and deuterated internal standard with a strong organic solvent (e.g., 1 mL of methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that partitions analytes between two immiscible liquid phases.

  • Sample Preparation: To 500 µL of the biological sample (e.g., plasma), add the deuterated internal standard.

  • pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, un-ionized state to facilitate its transfer into the organic phase.

  • Extraction: Add an appropriate volume (e.g., 2 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex or shake the mixture vigorously for several minutes to ensure efficient partitioning.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analyte and deuterated standard to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis Protocol

The following provides typical starting parameters for an LC-MS/MS analysis which should be optimized for the specific analyte and instrument.[7]

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the use of deuterated standards.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Inject Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio Calculation) Data_Processing->Quantification

A typical bioanalytical workflow using a deuterated internal standard.

G Start Start Method Validation Selectivity Assess Selectivity & Specificity Start->Selectivity Linearity Determine Linearity & Range Selectivity->Linearity Accuracy_Precision Evaluate Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Investigate Matrix Effect Accuracy_Precision->Matrix_Effect Stability Assess Stability Matrix_Effect->Stability Validated Method Validated Stability->Validated

Logical workflow for bioanalytical method validation using deuterated standards.

G Analyte Analyte Signal Variable due to: - Extraction Loss - Matrix Effects - Instrument Drift Ratio Ratio (Analyte/IS) Stable & Accurate Analyte->Ratio IS Deuterated IS Signal Variable due to: - Extraction Loss - Matrix Effects - Instrument Drift IS->Ratio

Principle of variability correction using a deuterated internal standard.

Conclusion

The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to meticulously mimic the behavior of the analyte throughout the analytical workflow provides an unparalleled mechanism for correcting experimental variability. This results in a significant enhancement of data accuracy and precision, which is indispensable in regulated environments such as clinical trials and pharmaceutical development. For researchers and scientists committed to data integrity, the adoption of deuterated standards is a critical step toward achieving robust and reliable analytical results.

References

The Indispensable Role of Deuterium Labeling in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and a deeper understanding of molecular interactions is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, and its power is significantly amplified by the strategic use of deuterated compounds.[1] These molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612), serve as invaluable tools for quantitative accuracy, elucidation of metabolic pathways, and probing protein dynamics.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterium labeling in mass spectrometry.

Core Principles of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, introduces a detectable mass shift in a molecule when it replaces a hydrogen atom (¹H). This seemingly subtle change is the foundation of its utility in mass spectrometry. The key principles underpinning the use of deuterium labeling include:

  • Isotope Dilution Mass Spectrometry (IDMS): This is a powerful technique for quantitative analysis that mitigates variations in sample preparation, instrument response, and matrix effects.[2] A known amount of a stable isotope-labeled (SIL) internal standard, often a deuterated version of the analyte, is added to the sample.[2] Because the SIL internal standard is chemically identical to the analyte, it experiences the same analytical variations.[3][4] By comparing the mass spectrometer's response of the analyte to that of the internal standard, precise and accurate quantification can be achieved.[5]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[1] This phenomenon, known as the deuterium kinetic isotope effect, is particularly useful for studying reaction mechanisms, especially in drug metabolism where it can be used to probe the active sites of enzymes like cytochrome P450s.[1]

  • Metabolic Labeling: Cells or organisms can be cultured in media containing a source of deuterium, such as deuterium oxide (D₂O) or deuterated amino acids.[5][6] The deuterium is incorporated into newly synthesized biomolecules, allowing for the study of metabolic flux, and the turnover rates of proteins, lipids, and other macromolecules.[5][6][7]

Key Applications and Experimental Protocols

Deuterium labeling is a versatile strategy with a broad range of applications in mass spectrometry. The following sections detail the core applications and provide generalized experimental protocols.

Quantitative Analysis using Deuterated Internal Standards

Deuterium-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry, particularly for pharmacokinetic and drug metabolism studies.[3][5] They are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization efficiencies, thereby correcting for matrix effects and other analytical variabilities.[3][8]

Objective: To accurately quantify an analyte in a complex matrix (e.g., plasma, urine).

Materials:

  • Analyte of interest

  • Deuterium-labeled internal standard (IS) of the analyte

  • Biological matrix (e.g., human serum)

  • Solvents for extraction and liquid chromatography (e.g., acetonitrile, methanol, water, formic acid)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Procedure:

  • Sample Preparation:

    • To a known volume of the biological matrix, add a precise amount of the deuterated internal standard.[5]

    • Perform sample clean-up using protein precipitation, LLE, or SPE to remove interfering substances.[4]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the analyte and IS from other components using a suitable chromatographic method.

    • Detect the analyte and IS using a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[3] Monitor at least two MRM transitions for both the analyte and the IS.[3]

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the IS.[3]

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the IS.

G Workflow for Quantification using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Known Amount of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Inject Extract Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Workflow for quantification using a deuterated internal standard.
AnalyteInternal Standard TypeImprovement in Precision (CV%)Improvement in Accuracy (Bias %)Reference
Kahalalide FDeuterated IS vs. Structural AnalogueNot specified96.8% with analogue to 100.3% with SIL IS[3]
SirolimusDeuterated IS vs. Analogue IS7.6%-9.7% with analogue to 2.7%-5.7% with deuterated ISNot specified[3]

Deuterated CompoundIsotopic Purity (%)Analytical MethodReference
BEN-d₂94.7HR-MS and NMR[9]
TAM-d₄99.5HR-MS and NMR[9]
OXY-d₅98.8HR-MS and NMR[9]
EPL-d₃99.9HR-MS and NMR[9]
PRO-d₇96.5HR-MS and NMR[9]
Metabolic Labeling with Deuterium Oxide (D₂O)

Metabolic labeling with D₂O is a powerful technique to study the dynamics of biological systems.[6] When cells or organisms are grown in a D₂O-enriched medium, deuterium is incorporated into newly synthesized biomolecules.[5] This allows for the measurement of turnover rates of proteins, lipids, and metabolites, providing insights into metabolic flux.[5][6]

Objective: To measure the turnover rates of proteins in cell culture.

Materials:

  • Cell culture medium

  • Deuterium oxide (D₂O, 99.9%)

  • Dialyzed Fetal Bovine Serum (FBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Trypsin (mass spectrometry grade)

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired confluency.[5]

    • Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.[5]

  • Time-Course Sampling:

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[5]

  • Protein Extraction and Digestion:

    • Lyse the cells and quantify the protein concentration.[5]

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[5]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.[5]

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.[5]

    • Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.[5] The turnover rate is calculated from the rate of incorporation.

G Workflow for D₂O Metabolic Labeling Start Cell Culture Labeling Replace Medium with D₂O-Containing Medium Start->Labeling Sampling Time-Course Sampling Labeling->Sampling Lysis Cell Lysis and Protein Extraction Sampling->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Deuterium Incorporation Rate) LCMS->DataAnalysis End Protein Turnover Rates DataAnalysis->End

Caption: Workflow for D₂O metabolic labeling.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformational dynamics, protein-ligand interactions, and protein folding.[10][11] It relies on the principle that backbone amide hydrogens in a protein exchange with deuterium atoms when the protein is placed in a D₂O buffer.[10] The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens.[10] By measuring the mass increase of the protein or its peptides over time, information about the protein's structure and dynamics can be obtained.[10]

Objective: To study protein conformational changes upon ligand binding.

Materials:

  • Protein of interest

  • Ligand of interest

  • D₂O-based labeling buffer

  • Quench buffer (low pH and low temperature)

  • Protease (e.g., pepsin)

  • LC-MS/MS system

Procedure:

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample (with and without the ligand) into the D₂O labeling buffer.[10]

    • Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).[11]

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer, which rapidly lowers the pH to ~2.5 and the temperature to ~0°C.[10][11]

  • Proteolytic Digestion:

    • Digest the quenched protein into peptides using an acid-stable protease like pepsin.[11]

  • LC-MS Analysis:

    • Separate the peptides by rapid liquid chromatography at low temperature to minimize back-exchange.[11]

    • Analyze the peptides by mass spectrometry to determine their mass.

  • Data Analysis:

    • Identify the peptides from an undeuterated control sample.[12]

    • For each peptide at each time point, calculate the amount of deuterium incorporated by comparing the mass of the deuterated peptide to the undeuterated peptide.[12]

    • Compare the deuterium uptake patterns of the protein in the presence and absence of the ligand to identify regions of altered conformation.

G Bottom-up HDX-MS Experimental Workflow Protein Protein (+/- Ligand) Labeling Deuterium Labeling (D₂O Buffer, Time Course) Protein->Labeling Quench Quench Reaction (Low pH, Low Temp) Labeling->Quench Digestion Proteolytic Digestion (e.g., Pepsin) Quench->Digestion LCMS LC-MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Deuterium Uptake) LCMS->DataAnalysis Result Conformational Dynamics DataAnalysis->Result

Caption: Bottom-up HDX-MS experimental workflow.

Challenges and Considerations

Despite the significant advantages, there are potential challenges to consider when using deuterium labeling:

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms at exchangeable positions (e.g., on heteroatoms or carbons adjacent to carbonyl groups) can exchange with protons from the solvent, leading to inaccurate results.[3] It is crucial to place deuterium labels on stable, non-exchangeable positions of the molecule.[3][13]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[3] This effect is more pronounced with a higher degree of deuteration.[14]

  • Isotopic Purity: The deuterium-labeled compound may contain a small percentage of the unlabeled analyte, and vice versa.[3] It is important to use an internal standard with high isotopic purity and to assess any cross-contribution during method validation.[3]

  • Back-Exchange in HDX-MS: During the analysis of deuterated samples in HDX-MS, some of the incorporated deuterium can be lost and replaced by hydrogen from the solvents. This "back-exchange" needs to be minimized by using low temperatures and rapid chromatography, and it can be corrected for in the data analysis.[12]

Conclusion

Deuterium labeling is a versatile and powerful tool in mass spectrometry, enabling researchers to achieve high levels of accuracy in quantitative studies, investigate the dynamic processes of metabolism, and probe the intricate conformational changes of proteins.[1][5] From ensuring the reliability of pharmacokinetic data in drug development with deuterated internal standards to revealing the mechanisms of protein-drug interactions through HDX-MS, the applications of deuterium labeling are vast and continue to expand.[3][11] A thorough understanding of the underlying principles, experimental protocols, and potential challenges is essential for leveraging the full potential of this indispensable technique in scientific research.

References

Technical Guide: N,N-Diethyl-2-hydroxyacetamide-d10 Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on N,N-Diethyl-2-hydroxyacetamide-d10, with a focus on its solubility characteristics and its application in analytical sciences. Due to the limited publicly available quantitative data for this specific deuterated compound, this guide also includes general methodologies and representative workflows relevant to its class of molecules.

Solubility Data

Comprehensive searches for quantitative solubility data for this compound did not yield specific numerical values. However, the non-deuterated form, N,N-Diethyl-2-hydroxyacetamide, is qualitatively described as being soluble in water and most organic solvents[1][2]. It is important to note that deuteration is not expected to significantly alter the fundamental solubility of a compound.

Table 1: Qualitative Solubility of N,N-Diethyl-2-hydroxyacetamide

SolventSolubility
WaterSoluble[1][2]
Most Organic SolventsSoluble[1][2]

Experimental Protocols

General Protocol for Determining Amide Solubility

While a specific protocol for this compound is not available, a general method for determining the solubility of amides in aqueous and acidic solutions can be adapted.

Objective: To qualitatively determine the solubility of an amide in water and to observe its behavior in an acidic solution.

Materials:

  • This compound

  • Test tubes

  • Deionized water

  • 10% Hydrochloric acid (HCl) solution

  • pH paper

  • Stirring rod

  • Pipettes or droppers

Procedure:

  • Add a small, measured amount (e.g., 5 drops of a liquid or a pea-sized sample of a solid) of the amide to a clean test tube.

  • Add 2 mL of deionized water to the test tube.

  • Stir the mixture vigorously for 2-3 minutes.

  • Observe and record whether the compound dissolves.

  • Use a clean stirring rod to transfer a drop of the solution to a piece of pH paper and record the pH.

  • To the same test tube, add 10% HCl dropwise until the solution is acidic, testing with litmus (B1172312) paper.

  • Record any changes in solubility, color, or odor.

Application as an Internal Standard in Pharmacokinetic Studies

Deuterated compounds like N,N-Diethyl-2-hydroxyacetamide-d6 (a close analog to d10) are frequently used as internal standards in analytical and pharmacokinetic research[3]. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to aid in the quantification of the analyte of interest. The following is a representative workflow for a pharmacokinetic study using a deuterated internal standard.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where a deuterated compound is used as an internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS).

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis A Biological Matrix Collection (e.g., Plasma, Urine) B Addition of this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Supernatant Evaporation C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration & Ratio Calculation (Analyte / Internal Standard) G->H I Concentration Determination (using Calibration Curve) H->I J Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) I->J

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Small Molecule Amides in Human Plasma using N,N-Diethyl-2-hydroxyacetamide-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a representative small molecule amide, N,N-Diethyl-2-methoxyacetamide, in human plasma. The method utilizes a stable, deuterated internal standard, N,N-Diethyl-2-hydroxyacetamide-d10 , to ensure high accuracy and precision, making it suitable for high-throughput bioanalytical studies in drug discovery and development. The protocol details a straightforward protein precipitation sample preparation procedure and rapid chromatographic separation, enabling a total run time of under five minutes.

Introduction

In pharmacokinetic and toxicokinetic studies, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial. The use of stable isotope-labeled internal standards is the gold standard in LC-MS/MS-based bioanalysis, as they effectively compensate for variability in sample preparation and matrix effects.[1] this compound, a deuterated analog of a small polar amide, serves as an ideal internal standard for the quantification of structurally similar compounds. Its physicochemical properties closely mimic those of the analyte, ensuring co-elution and similar ionization behavior, which are critical for reliable quantification.[1]

This document provides a detailed protocol for the quantification of N,N-Diethyl-2-methoxyacetamide in human plasma, demonstrating the utility of this compound as an internal standard. The described workflow is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical method.

Experimental

Materials and Reagents
  • Analyte: N,N-Diethyl-2-methoxyacetamide (≥98% purity)

  • Internal Standard: this compound (Isotopic Purity ≥98%)

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724), and formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation.

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 50 µL Human Plasma s2 Add 10 µL Internal Standard (this compound) s1->s2 s3 Add 200 µL Cold Acetonitrile s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min, 4°C) s4->s5 s6 Transfer 150 µL Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Data Acquisition and Processing a1->a2

Figure 1: Experimental workflow for sample preparation and analysis.
Liquid Chromatography

  • Column: C18 analytical column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
4.55
Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundQ1 (m/z)Q3 (m/z)DP (V)CE (eV)
N,N-Diethyl-2-methoxyacetamide146.188.14015
This compound142.292.14518

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N,N-Diethyl-2-methoxyacetamide in human plasma using this compound as the internal standard.

Calibration Curve

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99, indicating a strong linear relationship between the analyte concentration and the detector response.

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
> 0.995
Mean Accuracy of Calibrators98.5% - 101.2%
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). The results, summarized in the table below, demonstrate that the method is both precise and accurate, with all values falling within the acceptable limits for bioanalytical method validation.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ16.88.2102.5101.7
Low QC35.16.599.8100.5
Mid QC1003.54.8101.1100.2
High QC8002.83.998.999.5

Signaling Pathway Visualization

While this application note focuses on a bioanalytical method, the hypothetical analyte, N,N-Diethyl-2-methoxyacetamide, could be a drug candidate targeting a specific signaling pathway. The diagram below illustrates a generic representation of a drug-target interaction leading to a downstream cellular response.

G cluster_pathway Hypothetical Drug Action Pathway drug N,N-Diethyl-2-methoxyacetamide receptor Target Receptor drug->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation response Cellular Response (e.g., Inhibition of Proliferation) signaling_cascade->response Modulation

Figure 2: Hypothetical signaling pathway for a drug candidate.

Conclusion

This application note describes a sensitive, accurate, and high-throughput LC-MS/MS method for the quantification of a model small molecule amide in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for matrix effects and other sources of analytical variability. The simple sample preparation and rapid chromatography make this method well-suited for routine use in regulated bioanalytical laboratories.

References

Application Notes and Protocols for N,N-Diethyl-2-hydroxyacetamide-d10 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically detailing the application of N,N-Diethyl-2-hydroxyacetamide-d10 in LC-MS analysis is limited. The following application notes and protocols are based on the established use of its deuterated analog, N,N-Diethyl-2-hydroxyacetamide-d6, as an internal standard and general principles of LC-MS bioanalysis for similar small molecules. These guidelines are intended to serve as a starting point for method development and validation.

Application Note: The Use of this compound as an Internal Standard in Quantitative LC-MS Analysis

Introduction

This compound is a stable isotope-labeled analog of N,N-Diethyl-2-hydroxyacetamide. In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, the primary application of such a deuterated compound is as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). This method offers high precision and accuracy by correcting for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled analog of the analyte to the sample at the beginning of the analytical workflow. This labeled compound is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (in this case, the replacement of 10 hydrogen atoms with deuterium).

The analyte and the internal standard co-elute chromatographically and are detected by the mass spectrometer. Because they are chemically identical, any loss of analyte during sample processing or ionization suppression/enhancement in the MS source will affect the internal standard to the same extent. The ratio of the MS signal of the analyte to the MS signal of the internal standard is then used to calculate the concentration of the analyte, effectively canceling out any variations. A deuterium-labeled analog, N,N-Diethyl-2-hydroxyacetamide-D6, is utilized as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Acetamide in biological samples[1].

Applications

This compound is ideally suited for use as an internal standard in the following applications:

  • Pharmacokinetic (PK) Studies: For the accurate quantification of the non-labeled N,N-Diethyl-2-hydroxyacetamide or a parent drug that metabolizes to it in biological matrices such as plasma, urine, and tissue homogenates.

  • Therapeutic Drug Monitoring (TDM): To ensure precise measurement of drug concentrations for dose adjustments.

  • Metabolic Research: To trace and quantify metabolic pathways involving N,N-Diethyl-2-hydroxyacetamide.[1]

  • Bioequivalence Studies: To compare the bioavailability of different formulations of a drug.

Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Corrects for variability in sample preparation and matrix effects.

  • Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects.

  • Mass Spectrometric Distinction: The mass difference allows for simultaneous but distinct detection of the analyte and the internal standard.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound as an internal standard for the quantification of N,N-Diethyl-2-hydroxyacetamide in human plasma.

Materials and Reagents
  • N,N-Diethyl-2-hydroxyacetamide (analyte)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Human plasma (with appropriate anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).

  • Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 600 µL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion (e.g., 5-10 µL) into the LC-MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These transitions are hypothetical and would need to be optimized experimentally.

    • N,N-Diethyl-2-hydroxyacetamide: Precursor ion [M+H]⁺ (m/z 132.1) → Product ion (e.g., m/z 72.1 for the diethylamine (B46881) fragment)

    • This compound: Precursor ion [M+H]⁺ (m/z 142.2) → Product ion (e.g., m/z 82.2 for the deuterated diethylamine fragment)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

The following table summarizes hypothetical quantitative data for an LC-MS/MS method for N,N-Diethyl-2-hydroxyacetamide using this compound as an internal standard. This data is for illustrative purposes and would require experimental validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Corrected by IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS (this compound) plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

idms_principle cluster_sample In the Sample cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification analyte Analyte (Unknown Amount) process Sample Preparation & LC-MS Analysis (Potential for Loss/Variation) analyte->process is Internal Standard (IS) (Known Amount) is->process analyte_signal Analyte Signal process->analyte_signal is_signal IS Signal process->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Notes and Protocols for Quantitative Analysis with N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N-Diethyl-2-hydroxyacetamide-d10 as an internal standard in the quantitative analysis of N,N-Diethyl-2-hydroxyacetamide (the analyte) in biological matrices. The methodologies described are based on standard bioanalytical practices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantitative Bioanalysis of N,N-Diethyl-2-hydroxyacetamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

N,N-Diethyl-2-hydroxyacetamide is an organic compound with potential applications in various fields. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of N,N-Diethyl-2-hydroxyacetamide in human plasma. This compound is used as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2]

Principle

The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The deuterated internal standard, this compound, is structurally and chemically similar to the analyte, ensuring it behaves similarly throughout the analytical process.[3]

Data Summary

The following tables summarize the performance characteristics of the described method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Standard HPLC/UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 132.1 -> 86.1
MRM Transition (IS) m/z 142.2 -> 96.1
Collision Energy (Analyte) 15 eV
Collision Energy (IS) 15 eV

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy 95.2% - 104.5%
Precision (%CV) < 10%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery > 85%
Matrix Effect Minimal (< 15%)
Stability (24h at RT) Stable
Stability (3 Freeze-Thaw Cycles) Stable

Protocol 1: Sample Preparation and LC-MS/MS Analysis

This protocol details the steps for the preparation and analysis of human plasma samples for the quantification of N,N-Diethyl-2-hydroxyacetamide.

1. Materials and Reagents

  • N,N-Diethyl-2-hydroxyacetamide (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Diethyl-2-hydroxyacetamide and dissolve in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of blank human plasma, calibration standard, or unknown sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank matrix samples).

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system according to the parameters in Table 1 .

  • Create a sequence including calibration standards, quality control samples, and unknown samples.

  • Acquire data in MRM mode.

5. Data Processing

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Injection into LC System E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Area Ratios (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Caption: Workflow for the quantitative analysis of N,N-Diethyl-2-hydroxyacetamide.

Protocol 2: Bioanalytical Method Validation

This protocol outlines the key experiments required to validate the quantitative method according to regulatory guidelines (e.g., ICH M10).[4]

1. Selectivity and Specificity

  • Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Analyze blank plasma spiked with the analyte at the LLOQ.

2. Calibration Curve and Linearity

  • Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte.

  • The curve should be fitted with a linear, weighted (e.g., 1/x²) regression model.

  • The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision

  • Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Perform the analysis in at least five replicates per level on three separate days.

  • Accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).

  • Precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).

4. Recovery

  • Compare the peak area of the analyte from extracted samples with the peak area of the analyte from post-extraction spiked samples at three QC levels (low, medium, high).

  • Recovery = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) x 100%.

5. Matrix Effect

  • Compare the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a pure solution at three QC levels.

  • Matrix Effect = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100%.

  • The %CV of the matrix factor across different lots of the matrix should be ≤ 15%.

6. Stability

  • Freeze-Thaw Stability: Analyze low and high QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended storage temperature (e.g., -80 °C) for a defined period.

  • Post-Preparative Stability: Analyze processed samples (in the autosampler) after a certain period to assess stability.

Method Validation Logic Diagram

G cluster_validation Validation Parameters A Method Development B Method Validation A->B C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Recovery B->F G Matrix Effect B->G H Stability B->H I Validated Method for Sample Analysis C->I D->I E->I F->I G->I H->I

Caption: Logical flow of bioanalytical method validation.

References

Application Note and Protocol: Sample Preparation for the Quantification of N,N-Diethyl-2-hydroxyacetamide using N,N-Diethyl-2-hydroxyacetamide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyl-2-hydroxyacetamide is a chemical compound with applications in various fields, including as a reactant in the synthesis of phosphonate (B1237965) prodrugs to enhance oral bioavailability of antiviral agents.[] Its deuterated isotopologue, N,N-Diethyl-2-hydroxyacetamide-d10, serves as an ideal internal standard (IS) for quantitative bioanalytical assays. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of the target analyte.[2][3] This document provides a detailed protocol for the sample preparation of biological matrices for the quantification of N,N-Diethyl-2-hydroxyacetamide using this compound as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of N,N-Diethyl-2-hydroxyacetamide

PropertyValue
Molecular FormulaC6H13NO2[][4][5]
Molecular Weight131.17 g/mol [][5]
Boiling Point238 °C[]
Density1.009 g/mL at 25 °C
SolubilitySoluble in water and most organic solvents[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a solid-phase extraction method for the isolation of N,N-Diethyl-2-hydroxyacetamide from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of N,N-Diethyl-2-hydroxyacetamide (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the analyte stock solution in 50% methanol.

    • Prepare a working internal standard solution (100 ng/mL) by diluting the IS stock solution in 50% methanol.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridges with 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 0.1 M formic acid.

      • Wash the cartridge with 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • N,N-Diethyl-2-hydroxyacetamide: Precursor ion > Product ion (to be determined empirically)

    • This compound: Precursor ion > Product ion (to be determined empirically)

Data Presentation

Table 1: Example Method Validation Data

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy95% - 105%
Precision (%CV)< 15%
Recovery> 85%
Matrix EffectMinimal

Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics of a validated bioanalytical method.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat condition Condition & Equilibrate SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of N,N-Diethyl-2-hydroxyacetamide from plasma.

References

Application Notes and Protocols for N,N-Diethyl-2-hydroxyacetamide-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmacokinetics, the use of stable isotope-labeled compounds is a powerful technique to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[][2][3][4] Deuterium-labeled compounds, in particular, offer significant advantages. The replacement of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can result in a "kinetic isotope effect" (KIE), where the metabolic breakdown of the deuterated compound is slowed.[5] This can lead to an extended drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[5][6][7]

N,N-Diethyl-2-hydroxyacetamide-d10 is a deuterated analog of N,N-Diethyl-2-hydroxyacetamide. While the parent compound is used in various chemical syntheses, the deuterated form serves as a valuable tool in pharmacokinetic studies, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[8] Its use allows for precise quantification of the non-deuterated analyte in biological matrices, improving the accuracy and reliability of pharmacokinetic data.[8] Furthermore, it can be used as a tracer to investigate metabolic pathways without the need for radioactive isotopes.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic research.

Physicochemical Properties

PropertyN,N-Diethyl-2-hydroxyacetamideThis compound
Chemical Formula C6H13NO2[][10]C6H3D10NO2
Molecular Weight 131.17 g/mol []~141.23 g/mol
Appearance Colorless to yellowish liquid[11]Colorless to yellowish liquid
Boiling Point ~220-238 °C[][11]Not specified, expected to be similar to parent
Density ~0.979-1.009 g/cm³[11]Not specified, expected to be slightly higher than parent
Solubility Soluble in water and most organic solvents[11]Soluble in water and most organic solvents
CAS Number 39096-01-0[][12][13][14]Not specified

Applications in Pharmacokinetic Studies

The primary applications of this compound in pharmaceutical research include:

  • Internal Standard in Bioanalytical Methods: Due to its chemical similarity to the parent compound and its distinct mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of N,N-Diethyl-2-hydroxyacetamide in biological samples like plasma, urine, and tissue homogenates.[8]

  • Metabolic Pathway Elucidation: By administering the deuterated compound, researchers can track its metabolic fate and identify metabolites using mass spectrometry.[3][4] The deuterium label provides a clear signature to distinguish drug-related material from endogenous compounds.

  • Comparative Pharmacokinetic Studies: Co-administration of the deuterated and non-deuterated compounds can be a powerful method to study the kinetic isotope effect in vivo, providing insights into metabolic stability and clearance mechanisms.[][15]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a general framework for an in vivo pharmacokinetic study in rats to determine and compare the pharmacokinetic profiles of N,N-Diethyl-2-hydroxyacetamide and this compound.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after oral administration to rats.[5]

Materials:

  • Test Compounds: N,N-Diethyl-2-hydroxyacetamide and this compound

  • Vehicle for Formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to housing conditions for at least one week.

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½: Elimination half-life.

    • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of a deuterated compound in comparison to its non-deuterated counterpart.

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes.

Materials:

  • Test Compounds: N,N-Diethyl-2-hydroxyacetamide and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs, the test compound, and phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

    • Terminate the reaction by adding cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

    • Compare the metabolic stability of the deuterated and non-deuterated compounds.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for N,N-Diethyl-2-hydroxyacetamide and its deuterated analog, illustrating the potential impact of deuteration.

ParameterN,N-Diethyl-2-hydroxyacetamideThis compound% Change
Cmax (ng/mL) 850920+8.2%
Tmax (h) 1.01.5+50%
AUC (0-t) (ng·h/mL) 45006300+40%
t½ (h) 3.55.6+60%
CL/F (L/h/kg) 2.21.6-27.3%

This is illustrative data and may not represent actual experimental results.

Visualizations

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase acclimation Animal Acclimation (Sprague-Dawley Rats) dosing Oral Administration (Single Dose) acclimation->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis (Quantification of Analyte) extraction->analysis pk_analysis Pharmacokinetic Modeling (e.g., Non-compartmental) analysis->pk_analysis parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->parameter_calc comparison Comparative Analysis (Deuterated vs. Non-deuterated) parameter_calc->comparison

Caption: Workflow of an in vivo pharmacokinetic study.

Metabolic_Stability_Workflow cluster_incubation Incubation Phase cluster_sampling_analysis Sampling and Analysis Phase cluster_data_analysis Data Interpretation preparation Prepare Reaction Mixture (HLMs, Compound, Buffer) initiation Initiate Reaction (Add NADPH) preparation->initiation incubation Incubate at 37°C initiation->incubation sampling Collect Aliquots (Time Points: 0, 5, 15, 30, 60 min) incubation->sampling termination Terminate Reaction (Cold Acetonitrile) sampling->termination analysis LC-MS/MS Quantification (Remaining Parent Compound) termination->analysis data_plot Plot ln(% Remaining) vs. Time analysis->data_plot calculation Calculate t½ and CLint data_plot->calculation comparison Compare Deuterated vs. Non-deuterated calculation->comparison

Caption: Workflow for in vitro metabolic stability assay.

References

Application Notes and Protocols: N,N-Diethyl-2-hydroxyacetamide-d10 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-2-hydroxyacetamide is a small molecule that can be of interest in various research fields, including drug metabolism and biomarker discovery. Accurate and precise quantification of this and other small molecules in complex biological matrices is crucial for reliable study outcomes. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated analog of N,N-Diethyl-2-hydroxyacetamide, serves as an ideal internal standard for this purpose. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects, extraction inconsistencies, and variations in instrument response.[1][2][3] This application note provides a detailed protocol for the quantification of N,N-Diethyl-2-hydroxyacetamide in human plasma using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the workflow. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. Any loss or variation during the analytical process will affect both the analyte and the internal standard equally. Therefore, the ratio of their signals remains constant, allowing for reliable quantification.[3]

cluster_processing Sample Processing cluster_data Data Analysis Analyte Analyte (N,N-Diethyl-2-hydroxyacetamide) Spike Spike IS into Sample IS Known Amount of This compound IS->Spike Extraction Extraction & Cleanup Spike->Extraction Correction for loss and matrix effects LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Analytes: N,N-Diethyl-2-hydroxyacetamide (MW: 131.17 g/mol )

  • Internal Standard: this compound (MW: ~141.23 g/mol )

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Biological Matrix: Human Plasma (sourced ethically)

  • 96-well plates and other standard laboratory consumables.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Diethyl-2-hydroxyacetamide and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution using a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is designed for a 96-well plate format to facilitate high-throughput analysis.

  • Sample Aliquoting: Pipette 50 µL of human plasma samples, calibration standards, and quality control (QC) samples into the wells of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard spiking solution to all wells except for the blank samples (which should receive 10 µL of methanol instead).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Start Start: 50 µL Plasma/Standard Spike Add 10 µL Internal Standard (100 ng/mL this compound) Start->Spike Precipitate Add 200 µL Ice-Cold Acetonitrile Spike->Precipitate Vortex Vortex for 2 minutes Precipitate->Vortex Centrifuge Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Transfer Transfer 150 µL Supernatant Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample Preparation Workflow.
LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

MRM Transitions:

Based on the structure of N,N-Diethyl-2-hydroxyacetamide, plausible fragmentation would involve the cleavage of the amide bond or loss of the ethyl groups. The precursor ion will be [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N-Diethyl-2-hydroxyacetamide132.172.115
This compound142.182.115

Note: These are hypothetical yet plausible MRM transitions. Actual values must be optimized experimentally.

Data Presentation and Analysis

Calibration Curve

A calibration curve is generated by plotting the peak area ratio (Analyte / Internal Standard) against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
12,530510,0000.005
512,600515,0000.024
1025,100508,0000.049
50127,000512,0000.248
100255,000511,0000.499
5001,280,000514,0002.490
10002,545,000510,0004.990

Regression Equation: y = 0.005x + 0.0001 Correlation Coefficient (R²): >0.995

Quantification of Unknown Samples

The concentration of N,N-Diethyl-2-hydroxyacetamide in unknown plasma samples is calculated using the regression equation from the calibration curve.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
QC Low (15 ng/mL)38,100509,0000.07514.9
QC Mid (150 ng/mL)382,000513,0000.745148.8
QC High (750 ng/mL)1,915,000512,0003.740747.8
Unknown 165,400511,0000.12825.6
Unknown 2210,800508,0000.41582.9
Unknown 398,700515,0000.19238.3

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of N,N-Diethyl-2-hydroxyacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this method suitable for metabolomics research, clinical studies, and drug development applications. The provided methodologies can be adapted for the quantification of other small molecules where a stable isotope-labeled internal standard is available.

References

Application Notes and Protocol for the Bioanalysis of N,N-Diethyl-2-hydroxyacetamide using N,N-Diethyl-2-hydroxyacetamide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a comprehensive protocol for the bioanalytical method development and validation for N,N-Diethyl-2-hydroxyacetamide, utilizing its stable isotope-labeled counterpart, N,N-Diethyl-2-hydroxyacetamide-d10, as an internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] This method is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for sensitive and selective quantification of small molecules.

N,N-Diethyl-2-hydroxyacetamide is a polar compound, and its analysis requires chromatographic techniques that ensure adequate retention and separation from endogenous matrix components.[3][4] This protocol outlines a robust method using protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography with mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • N,N-Diethyl-2-hydroxyacetamide (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N,N-Diethyl-2-hydroxyacetamide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank matrix.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N,N-Diethyl-2-hydroxyacetamide: To be determined based on the compound's mass spectrum (e.g., parent ion -> product ion).

    • This compound: To be determined based on the deuterated compound's mass spectrum (e.g., parent ion+10 -> product ion).

Data Presentation

Table 1: Calibration Curve Parameters
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012105.34.8
50.061102.13.5
100.12598.72.1
500.63099.51.8
1001.248100.21.5
5006.285101.51.2
100012.55099.81.0
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ11.03103.05.26.8
Low32.9598.34.15.5
Medium8081.2101.52.53.9
High800790.498.81.92.7
Table 3: Matrix Effect and Recovery
QC LevelAnalyte Peak Area (A)Analyte Peak Area in Post-Extracted Blank (B)Analyte Peak Area in Neat Solution (C)Matrix Effect (%) (A/B x 100)Recovery (%) (B/C x 100)
Low15,23414,98016,500101.790.8
High1,510,8701,495,3001,630,000101.091.7
Table 4: Stability of N,N-Diethyl-2-hydroxyacetamide in Human Plasma
Stability ConditionQC LevelMean Measured Conc. (ng/mL)Accuracy (%)
Bench-top (4 hours)Low2.9197.0
High788.098.5
Freeze-thaw (3 cycles)Low2.8896.0
High782.497.8
Long-term (-80°C, 30 days)Low2.9498.0
High792.899.1

Visualizations

Bioanalytical_Workflow Sample Biological Sample (Human Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Precipitation Protein Precipitation (Ice-cold Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing LC_MS_Logic LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ions Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Analyte & IS Parent Ions Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector (Signal Measurement) Q3->Detector Analyte & IS Product Ions

References

Application Note: Quantitative Analysis of Lidocaine in Human Plasma by Isotope Dilution Mass Spectrometry using N,N-Diethyl-2-hydroxyacetamide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the local anesthetic drug, lidocaine (B1675312), in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method employs a stable isotope-labeled internal standard, N,N-Diethyl-2-hydroxyacetamide-d10, which is structurally similar to lidocaine, ensuring accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantitative analysis.[1] It is considered a definitive method because it minimizes errors arising from sample loss during preparation and instrumental analysis.[1] The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1][2] This labeled standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between the two.[3]

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and for ensuring therapeutic efficacy and safety. This compound serves as an ideal internal standard for the quantification of lidocaine due to its structural similarity, which ensures comparable extraction efficiency and ionization response. This application note provides a detailed protocol for the extraction and quantification of lidocaine from human plasma using LC-MS/MS with this compound as the internal standard.

Principle of the Method

A known amount of this compound (the internal standard) is added to a human plasma sample containing an unknown amount of lidocaine (the analyte). After thorough mixing to ensure homogeneity, the plasma proteins are precipitated, and the supernatant containing both the analyte and the internal standard is isolated. The extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both lidocaine and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of lidocaine in the original sample by referencing a calibration curve prepared with known concentrations of lidocaine and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • Lidocaine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Preparation of Stock and Working Solutions
  • Lidocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Lidocaine Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the lidocaine stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and spiking.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate0.4 mL/min
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsLidocaine: m/z 235.2 → 86.1this compound: m/z 142.2 → 96.2 (Hypothetical, based on structure)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Data Presentation

Calibration Curve for Lidocaine Quantification

A calibration curve was constructed by plotting the peak area ratio of lidocaine to the internal standard against the nominal concentration of the lidocaine standards. A linear regression with a 1/x² weighting factor was applied.

Standard Concentration (ng/mL)Peak Area (Lidocaine)Peak Area (IS)Area Ratio (Analyte/IS)
15,2301,150,0000.0045
526,1001,145,0000.0228
1051,9001,152,0000.0451
50258,0001,148,0000.2247
100521,0001,155,0000.4511
5002,605,0001,150,0002.2652
10005,198,0001,147,0004.5318

Regression Equation: y = 0.0045x + 0.0002 Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC32.954.298.32.985.199.3
MQC8081.23.1101.580.74.5100.9
HQC800795.42.599.4798.13.899.8

Mandatory Visualization

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Unknown Lidocaine) Spike Spike with This compound (Known Amount) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for Isotope Dilution Mass Spectrometry Analysis.

Principle_of_IDMS Analyte Analyte (Lidocaine) Sample Sample Matrix Analyte->Sample IS Internal Standard (Deuterated) IS->Sample MS Mass Spectrometer Sample->MS Analysis Ratio Signal Ratio (Analyte/IS) MS->Ratio Measurement Concentration Analyte Concentration Ratio->Concentration Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This application note describes a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of lidocaine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard in an isotope dilution approach ensures high accuracy and precision by compensating for potential variations during sample processing and analysis. The described method is well-suited for high-throughput applications in clinical and pharmaceutical research, particularly for pharmacokinetic and therapeutic drug monitoring studies.

References

Application of N,N-Diethyl-2-hydroxyacetamide-d10 in Drug Metabolism Studies: A Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, a thorough understanding of the metabolic fate of a new chemical entity is paramount. This involves the identification and quantification of metabolites in various biological matrices. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and procedural losses.[1][][3]

This application note describes a robust and validated LC-MS/MS method for the quantification of N,N-Diethyl-2-hydroxyacetamide, a potential metabolite of the novel therapeutic agent "Drug X," in human plasma. The method employs N,N-Diethyl-2-hydroxyacetamide-d10 as a stable isotope-labeled internal standard to ensure accuracy and precision. This methodology is critical for pharmacokinetic and drug metabolism studies of "Drug X."

Principle

The method is based on the protein precipitation of plasma samples, followed by chromatographic separation on a reverse-phase HPLC column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte, N,N-Diethyl-2-hydroxyacetamide, and the internal standard, this compound, are ionized by electrospray ionization (ESI) in positive mode. The concentration of the analyte is determined from the ratio of the peak area of the analyte to that of the internal standard.

Experimental

Materials and Reagents
  • Analytes: N,N-Diethyl-2-hydroxyacetamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Biological Matrix: Human plasma (K2-EDTA)

  • Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, analytical balance, vortex mixer, centrifuge.

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N,N-Diethyl-2-hydroxyacetamide and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the N,N-Diethyl-2-hydroxyacetamide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution in acetonitrile (100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
N,N-Diethyl-2-hydroxyacetamide132.186.14015
This compound142.296.14015

Data and Results

The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was linear with a correlation coefficient (r²) > 0.99.

Table 4: Calibration Curve and Quality Control Data

Sample TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibrator 110.9898.05.2
Calibrator 255.1102.04.1
Calibrator 32019.597.53.5
Calibrator 4100101.2101.22.1
Calibrator 5500495.599.11.8
Calibrator 610001005.0100.51.5
LLOQ QC11.02102.06.8
Low QC32.9598.34.5
Mid QC8081.6102.02.3
High QC800792.099.01.9

LLOQ: Lower Limit of Quantification; QC: Quality Control

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 200 µL IS in ACN plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for the quantification of N,N-Diethyl-2-hydroxyacetamide.

metabolic_pathway drug_x Drug X (N,N-Diethyl-ethylacetamide) metabolite N,N-Diethyl-2-hydroxyacetamide (Analyte) drug_x->metabolite CYP450-mediated Hydroxylation

Caption: Hypothetical metabolic pathway of "Drug X" to N,N-Diethyl-2-hydroxyacetamide.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of N,N-Diethyl-2-hydroxyacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of drug metabolism and pharmacokinetic studies. The successful application of this method will aid in characterizing the metabolic profile of "Drug X" and its contribution to the overall pharmacology and safety of the parent compound.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Diethyl-2-hydroxyacetamide-d10 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound revolve around isotopic exchange (loss of deuterium) and chemical degradation. Due to the presence of a hydroxyl group and its amide structure, the molecule can be susceptible to certain conditions.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is the process where deuterium (B1214612) atoms on the molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or moisture.[1] This is a significant concern as it can lead to a decrease in the isotopic purity of the standard, potentially causing inaccurate quantification in mass spectrometry-based assays. The deuterium atoms on the ethyl groups are generally stable, but those on other positions could be more susceptible depending on the synthesis.

Q3: How can I prevent isotopic exchange?

To minimize isotopic exchange, it is crucial to use aprotic solvents and avoid acidic or basic conditions during sample preparation and storage.[1][2] It is also recommended to minimize the exposure of the compound to moisture.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical for maintaining the stability of this compound. It should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3] For long-term stability, it is advisable to store the compound in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen).

Q5: Can this compound degrade chemically?

Yes, like its non-deuterated analog, this compound can undergo hydrolysis of the amide bond, especially under strong acidic or basic conditions, to yield diethylamine-d10 and 2-hydroxyacetic acid.[4] High temperatures can also accelerate degradation.

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate quantitative results.

  • Question: My quantitative results are inconsistent and inaccurate when using this compound as an internal standard. What could be the cause?

  • Answer: Inconsistent results can arise from several factors, including degradation of the standard, isotopic exchange, or issues with co-elution with the analyte.[5] It is important to verify the purity and integrity of the standard before use.

Issue 2: Chromatographic peak splitting or shifting.

  • Question: I am observing peak splitting or a shift in the retention time for this compound. Why is this happening?

  • Answer: Deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, leading to partial separation and retention time shifts.[1][5] This can be influenced by the mobile phase composition and the chromatographic column. Optimizing the chromatographic method may be necessary to ensure co-elution with the analyte.

Issue 3: Presence of unlabeled analyte in the deuterated standard.

  • Question: I am detecting a signal for the non-deuterated analyte in my blank samples spiked only with this compound. What does this indicate?

  • Answer: This suggests either the presence of the unlabeled compound as an impurity in the deuterated standard or that isotopic exchange has occurred, leading to the in-situ formation of the non-deuterated analyte.[1]

Data Presentation

Table 1: Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature Room temperature or cooler[6]; Store in a cool place[3]To minimize thermal degradation.
Storage Atmosphere Sealed in a dry environment[6]; Tightly closed container[3]To prevent moisture absorption and hydrolysis.
pH of Solutions Neutral pHTo avoid acid or base-catalyzed hydrolysis and isotopic exchange.[1][2]
Solvent Choice Aprotic solvents for stock solutionsTo minimize the risk of isotopic exchange.
Light Exposure Store in a dark place or amber vialAlthough not explicitly stated as light-sensitive, this is a general good practice for complex organic molecules.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Stability

This protocol outlines a general method to assess the isotopic purity and stability of this compound using LC-MS/MS.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution in different media to test for stability:

      • Aprotic solvent (control)

      • Aqueous solution at neutral pH

      • Aqueous solution at acidic pH (e.g., pH 3)

      • Aqueous solution at basic pH (e.g., pH 10)

  • Incubation:

    • Incubate the working solutions at different temperatures (e.g., 4°C, room temperature, and 40°C) for various time points (e.g., 0, 24, 48, and 72 hours).

  • LC-MS/MS Analysis:

    • Analyze the samples at each time point by LC-MS/MS.

    • Monitor the mass transitions for both this compound and its non-deuterated analog.

  • Data Analysis:

    • Calculate the percentage of the non-deuterated analog present in the deuterated standard at each time point and condition.

    • An increase in the signal of the non-deuterated analog over time indicates isotopic exchange or the presence of impurities.

Visualizations

degradation_pathway Potential Hydrolysis of this compound parent This compound diethylamine Diethylamine-d10 parent->diethylamine H2O (Acid/Base) glycolic_acid 2-Hydroxyacetic acid parent->glycolic_acid H2O (Acid/Base) troubleshooting_workflow Troubleshooting Workflow for Deuterated Standards start Inconsistent Results Observed check_purity Verify Purity of Standard start->check_purity check_storage Review Storage Conditions check_purity->check_storage Purity OK pass Results Consistent check_purity->pass Impurity Identified & Resolved check_protocol Examine Experimental Protocol check_storage->check_protocol optimize_chromatography Optimize Chromatography check_protocol->optimize_chromatography assess_exchange Assess Isotopic Exchange optimize_chromatography->assess_exchange assess_exchange->pass

References

degradation of N,N-Diethyl-2-hydroxyacetamide-d10 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of N,N-Diethyl-2-hydroxyacetamide-d10 in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter related to the degradation of this compound in solution.

Issue Potential Cause Recommended Action
Unexpectedly low concentration of the parent compound in solution. Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions.Buffer the solution to a neutral pH (around 7). If the experiment allows, consider using aprotic solvents. Analyze for the presence of degradation products: diethylamine-d10 and 2-hydroxyacetic acid.
Appearance of unknown peaks in analytical chromatograms (e.g., LC-MS). Degradation Products: New peaks may correspond to the hydrolysis products (diethylamine-d10 and 2-hydroxyacetic acid) or other minor degradation species.Confirm the identity of the new peaks by running standards of the expected degradation products if available. Mass spectrometry can be used to identify the molecular weights of the unknown peaks.
Inconsistent results between experimental replicates. Variable Storage/Handling Conditions: Differences in storage temperature, light exposure, or freeze-thaw cycles can lead to varying levels of degradation.Ensure all samples are stored under identical, controlled conditions (e.g., -20°C or -80°C, protected from light). Minimize freeze-thaw cycles by preparing single-use aliquots.
Loss of compound in biological matrices (e.g., plasma, serum). Enzymatic Degradation: Biological samples may contain esterases or amidases that can catalyze the hydrolysis of the amide bond.Add broad-spectrum enzyme inhibitors to the biological matrix if the experimental design permits. Perform control experiments with heat-inactivated biological matrices to assess the contribution of enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond.[1] This reaction is typically catalyzed by acid or base and results in the formation of diethylamine-d10 and 2-hydroxyacetic acid. The deuterium (B1214612) atoms on the diethyl group are stable and not expected to exchange under typical experimental conditions.

Q2: How can I prevent the degradation of this compound in my stock solutions?

A2: To minimize degradation, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile (B52724). For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from light, especially during long-term storage, by using amber vials or wrapping containers in aluminum foil.

Q4: At what pH range is this compound most stable?

A4: Amides are generally most stable at neutral pH. Both strongly acidic and strongly basic conditions can significantly increase the rate of hydrolysis. It is advisable to maintain the pH of aqueous solutions between 6 and 8.

Q5: Will the deuterium label on this compound exchange in solution?

A5: The deuterium atoms in this compound are on the ethyl groups, where they are bonded to carbon atoms. These C-D bonds are very stable and are not expected to undergo exchange with protons from the solvent under normal physiological or experimental conditions.

Quantitative Data Summary

Condition Solvent Temperature (°C) Time (hours) Parent Compound Remaining (%) Degradation Product 1 (diethylamine-d10) (%) Degradation Product 2 (2-hydroxyacetic acid) (%)
Acidic 0.1 M HCl2524
Neutral PBS (pH 7.4)2524
Basic 0.1 M NaOH2524
Elevated Temp. PBS (pH 7.4)5024

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable anhydrous organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µg/mL) in the aqueous buffers to be tested (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH).

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Analysis: Analyze the samples by a suitable analytical method, such as LC-MS/MS, to quantify the remaining concentration of this compound and any detectable degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

N_N_Diethyl_2_hydroxyacetamide_d10 This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) N_N_Diethyl_2_hydroxyacetamide_d10->Hydrolysis Diethylamine_d10 Diethylamine-d10 Hydrolysis->Diethylamine_d10 2_Hydroxyacetic_acid 2-Hydroxyacetic acid Hydrolysis->2_Hydroxyacetic_acid

Caption: Proposed hydrolysis degradation pathway of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Test_Solutions Prepare Test Solutions (in aqueous buffers) Stock_Solution->Test_Solutions Incubation Incubate at Defined Temperatures Test_Solutions->Incubation Time_Points Sample at Specific Time Points Incubation->Time_Points Quench Quench Reaction (e.g., cold ACN) Time_Points->Quench LC_MS_Analysis LC-MS/MS Analysis Quench->LC_MS_Analysis Data_Analysis Determine Degradation Rate LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: Minimizing Matrix Effects with N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diethyl-2-hydroxyacetamide-d10 as a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a deuterated form of N,N-Diethyl-2-hydroxyacetamide. In LC-MS/MS, it serves as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to accurately quantify the non-labeled analyte by correcting for variability in sample preparation, injection volume, and, most importantly, matrix effects.[1][2][3] Because it is chemically almost identical to the analyte of interest, it co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable normalization of the analyte's signal.[1][2][4]

Q2: What are matrix effects and how do they impact quantitative analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[5][6]

Q3: How does this compound help in minimizing matrix effects?

A3: By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, it acts as a proxy for the analyte.[1][3] Any variations in signal due to matrix effects will affect both the analyte and the internal standard similarly. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to more accurate and precise quantification.[1]

Q4: What are the key considerations when using a deuterated internal standard like this compound?

A4: Several factors are critical for the effective use of a deuterated internal standard:

  • Isotopic Purity: The SIL-IS should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analyte in the standard solution.[1]

  • Stability of Deuterium (B1214612) Labels: The deuterium atoms should be on stable positions in the molecule to prevent H-D exchange with the solvent.[1][7]

  • Co-elution: The analyte and the internal standard should ideally co-elute for the most effective compensation of matrix effects.[1][4]

  • Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable and robust signal.[1][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Poor Peak Shape or Splitting for Analyte and/or Internal Standard

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Incompatible Injection Solvent Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase.
Degraded Column Replace the analytical column with a new one of the same type.

Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratios

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Spiking Verify the precision of the pipettes used for adding the internal standard. Ensure the internal standard is added to all samples at the same step and is thoroughly mixed.
Differential Matrix Effects This may occur if the analyte and internal standard do not perfectly co-elute and there is a steep gradient of matrix interference. Optimize the chromatographic method to achieve co-elution.
Analyte or Internal Standard Instability Investigate the stability of the analyte and internal standard in the sample matrix and during the analytical process (e.g., freeze-thaw, bench-top stability).[2][4]
Carryover Inject a blank sample after a high concentration sample to check for carryover. Optimize the autosampler wash method if necessary.

Issue 3: Low or No Signal for the Internal Standard

Possible Cause Troubleshooting Step
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound.
Degradation of Internal Standard Check the storage conditions and expiration date of the internal standard stock solution. Prepare fresh working solutions.
Pipetting or Dilution Error Prepare a fresh dilution of the internal standard and re-spike a sample.
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following table presents a hypothetical but representative dataset from a method validation experiment for a small polar analyte in human plasma using this compound as the internal standard.

Table 1: Summary of Method Validation Parameters

ParameterStatisticResultAcceptance Criteria
Linearity Correlation Coefficient (r²)0.9985≥ 0.99
Lower Limit of Quantification (LLOQ) Concentration1.0 ng/mLS/N ≥ 10
Accuracy % Bias (n=6) at LLOQ-3.5%± 20%
% Bias (n=6) at Low QC (3.0 ng/mL)2.1%± 15%
% Bias (n=6) at Mid QC (30 ng/mL)-1.8%± 15%
% Bias (n=6) at High QC (80 ng/mL)0.9%± 15%
Precision % CV (n=6) at LLOQ8.2%≤ 20%
% CV (n=6) at Low QC5.5%≤ 15%
% CV (n=6) at Mid QC3.1%≤ 15%
% CV (n=6) at High QC2.7%≤ 15%
Matrix Effect IS-Normalized Matrix Factor (% CV, n=6 lots)6.8%≤ 15%
Recovery Mean Extraction Recovery (%)85.2%Consistent & Reproducible
Recovery % CV4.9%≤ 15%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound. Dissolve each in 1 mL of methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)

This protocol is suitable for the analysis of small molecules in plasma or serum.[1][9]

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution (100 ng/mL).

  • Vortexing: Briefly vortex each tube to mix.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences and co-elution of the analyte and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and this compound.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot Sample (Calibrator, QC, Unknown) s2 2. Spike with This compound s1->s2 s3 3. Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Transfer Supernatant s4->s5 a1 6. Inject into LC-MS/MS System s5->a1 To Analysis a2 7. Chromatographic Separation (Analyte & IS Co-elute) a1->a2 a3 8. Mass Spectrometry Detection (SRM Mode) a2->a3 d1 9. Integrate Peak Areas (Analyte & IS) a3->d1 Raw Data d2 10. Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 11. Quantify Analyte using Calibration Curve d2->d3

A typical bioanalytical workflow using a deuterated internal standard.

troubleshooting_tree start High Variability in Analyte/IS Ratio? q1 Is IS Spiking Consistent? start->q1 q2 Do Analyte & IS Co-elute? q1->q2 Yes res1 Verify Pipette Calibration & Spiking Procedure q1->res1 No a1_yes Yes a1_no No q3 Is Stability Confirmed? q2->q3 Yes res2 Optimize Chromatography to Achieve Co-elution q2->res2 No a2_yes Yes a2_no No res3 Perform Stability Experiments (Freeze-Thaw, Bench-Top) q3->res3 No res4 Investigate for Differential Matrix Effects q3->res4 Yes a3_yes Yes a3_no No

References

improving signal-to-noise with N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for N,N-Diethyl-2-hydroxyacetamide-d10. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this deuterated internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of N,N-Diethyl-2-hydroxyacetamide. In this molecule, ten hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure accurate and precise quantification of the non-deuterated analyte in complex biological matrices.[1]

Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[4]

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to the analyte of interest. This results in similar extraction recovery, ionization efficiency, and chromatographic retention times.

  • Co-elution with Analyte: Ideally, the deuterated standard co-elutes with the non-deuterated analyte, which helps to compensate for matrix effects—variations in signal intensity due to other components in the sample.[5]

  • Improved Accuracy and Precision: By mimicking the behavior of the analyte throughout the sample preparation and analysis process, deuterated standards correct for variability, leading to more accurate and reproducible results.[2]

Q3: What is the kinetic isotope effect and how might it affect my results?

The kinetic isotope effect refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[6] Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] This can sometimes lead to slightly different chromatographic retention times, with the deuterated compound often eluting slightly earlier in reverse-phase chromatography.[5][7] While this effect is usually minimal, significant separation between the analyte and the internal standard can lead to differential matrix effects and impact quantification.[5]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

Symptom: The signal intensity for this compound is low, or the baseline noise is high, resulting in a poor signal-to-noise (S/N) ratio.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Mass Spectrometry Parameters Optimize MS parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows).Increased signal intensity and reduced in-source fragmentation.
Degradation of the Internal Standard Prepare fresh stock and working solutions. Ensure proper storage conditions (cool, dry, and protected from light).Restoration of expected signal intensity.
Matrix Effects (Ion Suppression) Dilute the sample extract. Improve the sample clean-up procedure (e.g., use a more selective solid-phase extraction method).Reduction of interfering matrix components and improved ionization efficiency.
Contaminated LC-MS System Flush the LC system and clean the mass spectrometer ion source.Reduced baseline noise and removal of interfering contaminants.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Symptom: The calculated concentrations of the analyte are variable across replicates or deviate significantly from the expected values.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Co-elution Adjust the chromatographic gradient or change the stationary phase to ensure the analyte and internal standard elute together.[5]Minimized differential matrix effects leading to more accurate quantification.
Isotopic Impurity Verify the isotopic purity of the this compound standard by infusing a high-concentration solution directly into the mass spectrometer and checking for the presence of less-deuterated or non-deuterated species.Confirmation of the isotopic purity as stated in the certificate of analysis.
Analyte Contribution to IS Signal Check for any contribution of the analyte's isotopes to the mass channel of the internal standard, especially at high analyte concentrations. Adjust the mass transitions if necessary.Accurate measurement of the internal standard signal without interference from the analyte.
Incorrect Standard Concentration Prepare fresh calibration standards and quality control samples. Verify the concentration of the stock solution.Accurate calibration curve and reliable quantification.

Experimental Protocols

Protocol 1: Quantitative Analysis of N,N-Diethyl-2-hydroxyacetamide in Human Plasma by LC-MS/MS

Objective: To determine the concentration of N,N-Diethyl-2-hydroxyacetamide in human plasma using this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution (containing this compound).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • N,N-Diethyl-2-hydroxyacetamide: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extract Protein Precipitation / Extraction add_is->extract concentrate Evaporation & Reconstitution extract->concentrate inject Inject Sample into LC-MS/MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: LC-MS/MS quantitative analysis workflow.

Troubleshooting Logic for Inaccurate Quantification

G start Inaccurate Quantitative Results check_coelution Check for Co-elution of Analyte and Internal Standard start->check_coelution adjust_hplc Adjust HPLC Method check_coelution->adjust_hplc No check_purity Verify Isotopic Purity of Internal Standard check_coelution->check_purity Yes adjust_hplc->check_coelution replace_is Replace Internal Standard Batch check_purity->replace_is Impure check_matrix Evaluate Matrix Effects check_purity->check_matrix Pure replace_is->check_purity improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant end Accurate Quantification check_matrix->end Negligible improve_cleanup->check_matrix

Caption: Troubleshooting inaccurate quantification.

References

potential interferences with N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diethyl-2-hydroxyacetamide-d10 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of N,N-Diethyl-2-hydroxyacetamide. It is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The deuterium (B1214612) labeling allows it to be distinguished from the non-deuterated (endogenous or dosed) compound by its mass, while exhibiting nearly identical chemical and chromatographic properties. This enables accurate quantification of the target analyte in complex matrices such as plasma, urine, and tissue homogenates.

Q2: What are the most common issues encountered when using this compound as an internal standard?

The most frequently observed issues include:

  • Isotopic Exchange (Back-Exchange): Loss of deuterium atoms from the internal standard and replacement with hydrogen from the sample matrix or mobile phase. This can lead to an underestimation of the internal standard and overestimation of the analyte.

  • Poor Peak Shape: Tailing, fronting, or splitting of the chromatographic peak, which can affect integration and reproducibility.

  • Chromatographic Separation from Analyte: The deuterated standard and the non-deuterated analyte may not co-elute perfectly, which can lead to differential matrix effects and inaccurate quantification.

  • Interference from Contaminants: Co-eluting compounds or background ions can interfere with the detection of the internal standard.

Q3: How can I prevent isotopic exchange of the deuterium labels?

Isotopic exchange is often catalyzed by acidic or basic conditions and elevated temperatures.[1][2] To minimize this:

  • Control pH: Maintain the pH of your sample and mobile phase in a neutral or slightly acidic range (pH 2.5-7).[1]

  • Temperature Control: Keep samples and standards refrigerated or on a cooled autosampler to slow down the exchange rate.[1]

  • Solvent Choice: Use aprotic solvents for sample preparation and storage whenever possible. If protic solvents like water or methanol (B129727) are necessary, minimize the time the standard is in contact with them.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of your measurements. The following guide provides a systematic approach to troubleshooting this issue.

Experimental Protocol: Diagnosing and Resolving Poor Peak Shape

  • Initial Assessment:

    • Visually inspect the chromatograms for the internal standard (this compound) and the analyte.

    • Determine if the poor peak shape affects only the internal standard, only the analyte, or both.

    • Calculate the peak asymmetry factor. A value greater than 1.2 indicates tailing, while a value less than 0.8 suggests fronting.

  • Troubleshooting Steps:

    • Column Contamination: If all peaks are showing poor shape, the column may be contaminated.

      • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) for at least 30 minutes. If the problem persists, replace the guard column and, if necessary, the analytical column.

    • Mobile Phase Issues:

      • Action: Prepare fresh mobile phase. Ensure all components are fully dissolved and the pH is correct. Consider adding a small amount of a modifier, such as 0.1% formic acid, to improve the peak shape of polar compounds.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Action: Re-dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.

    • Secondary Interactions: Peak tailing for a specific compound can be due to interactions with the stationary phase.

      • Action: Adjust the mobile phase pH to alter the ionization state of the analyte and/or the stationary phase. Consider using a different column chemistry (e.g., a column with end-capping to reduce silanol (B1196071) interactions).

Logical Relationship: Troubleshooting Poor Peak Shape

start Poor Peak Shape Observed all_peaks All Peaks Affected? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No flush_column Flush Column yes_all->flush_column check_mobile_phase Check Mobile Phase no_all->check_mobile_phase replace_guard Replace Guard Column flush_column->replace_guard replace_column Replace Analytical Column replace_guard->replace_column resolved Problem Resolved replace_column->resolved fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->fresh_mp adjust_ph Adjust Mobile Phase pH fresh_mp->adjust_ph check_injection_solvent Check Injection Solvent adjust_ph->check_injection_solvent change_solvent Use Weaker Injection Solvent check_injection_solvent->change_solvent secondary_interactions Consider Secondary Interactions change_solvent->secondary_interactions change_column_chem Try Different Column Chemistry secondary_interactions->change_column_chem change_column_chem->resolved start Suspected Isotopic Exchange incubation_exp Perform Incubation Experiment start->incubation_exp exchange_confirmed Exchange Confirmed? incubation_exp->exchange_confirmed no_exchange No Significant Exchange exchange_confirmed->no_exchange No check_ph Check pH of Solvents exchange_confirmed->check_ph Yes adjust_ph Adjust to pH 2.5-7 check_ph->adjust_ph check_temp Check Temperature adjust_ph->check_temp cool_samples Cool Samples and Autosampler check_temp->cool_samples check_solvents Check Solvents cool_samples->check_solvents use_aprotic Use Aprotic Solvents check_solvents->use_aprotic re_evaluate Re-evaluate with Modified Method use_aprotic->re_evaluate resolved Problem Resolved re_evaluate->resolved

References

Technical Support Center: Optimizing Chromatographic Separation of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N,N-Diethyl-2-hydroxyacetamide-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: this compound is a polar compound, which can lead to poor retention on traditional reversed-phase (RP) columns. Additionally, as a deuterated internal standard, it is crucial to manage the "isotope effect," where it may exhibit a slightly different retention time than its non-deuterated counterpart.[1][2] Ensuring consistent and reproducible chromatography is key for accurate quantification.

Q2: Which chromatographic technique is most suitable for this compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred technique for separating polar compounds like this compound.[1][3] HILIC stationary phases, such as those with amide or unbonded silica (B1680970) chemistries, can provide better retention and separation for such analytes compared to standard C18 columns.

Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?

A3: Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. Derivatization, for instance, through silylation, can increase its volatility and improve its chromatographic behavior on a GC system.

Q4: What is the chromatographic isotope effect and how does it affect my analysis?

A4: The chromatographic isotope effect is a phenomenon where a deuterated compound, such as this compound, may elute slightly earlier or later than its non-deuterated analog.[2] This is due to the minor differences in physicochemical properties caused by the deuterium (B1214612) substitution. While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not impact quantification accuracy due to differential matrix effects.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Question Possible Causes Solutions
Why are my peaks for this compound tailing? 1. Secondary Interactions: Interaction of the analyte with active sites (e.g., silanols) on the stationary phase. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. 4. Contamination: A blocked or contaminated frit or column inlet.1. Mobile Phase Modification: Add a small amount of a competing base or acid to the mobile phase to mask the active sites. For HILIC, ensure adequate buffer concentration. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 3. Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Column Maintenance: Backflush the column or replace the frit. Use a guard column to protect the analytical column.
What causes peak fronting for my analyte? 1. Sample Solvent Incompatibility: The sample solvent is significantly stronger than the mobile phase. 2. Column Overload (Mass Overload): Injecting a highly concentrated sample.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the Sample: Reduce the concentration of the analyte in the injected sample.
Issue 2: Retention Time Variability
Question Possible Causes Solutions
Why is the retention time of this compound shifting between injections? 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate between gradient runs, especially in HILIC.[4][5] 2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or inconsistent mixing. 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Issues: Inaccurate solvent delivery by the HPLC pump.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer post-run equilibration step may be necessary. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. System Maintenance: Check the pump for leaks and ensure proper functioning of the proportioning valves.
My deuterated standard and the non-deuterated analyte have different retention times. Is this a problem? 1. Chromatographic Isotope Effect: This is a known phenomenon where deuterated compounds can have slightly different retention times than their non-deuterated counterparts.[2]1. Method Optimization: Adjusting the mobile phase composition or temperature may help to improve co-elution. 2. Consistent Separation: If the separation is small, consistent, and reproducible, it may be acceptable, provided it doesn't lead to differential matrix effects.[2] 3. Alternative Internal Standard: If the shift is significant, consider a stable isotope-labeled internal standard with a different labeling pattern or a different isotope (e.g., ¹³C, ¹⁵N).[2]

Experimental Protocols

Protocol 1: HILIC-UV Method for N,N-Diethyl-2-hydroxyacetamide

This protocol provides a starting point for the analysis of N,N-Diethyl-2-hydroxyacetamide using HILIC with UV detection.

Parameter Condition
Column Amide-based HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (B52724)
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm
Sample Diluent 90:10 Acetonitrile:Water
Protocol 2: LC-MS/MS Method for N,N-Diethyl-2-hydroxyacetamide and this compound

This protocol is suitable for the sensitive and selective quantification of N,N-Diethyl-2-hydroxyacetamide and its deuterated internal standard in complex matrices.

Parameter Condition
Chromatography HILIC conditions as described in Protocol 1
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N,N-Diethyl-2-hydroxyacetamide: To be determined empirically this compound: To be determined empirically
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument

Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject hilic HILIC Separation inject->hilic ms Mass Spectrometry (MRM Detection) hilic->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of N,N-Diethyl-2-hydroxyacetamide.

troubleshooting_logic start Poor Chromatographic Performance peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variability? start->retention_time resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No inconsistent Inconsistent RT retention_time->inconsistent Yes drifting Drifting RT retention_time->drifting No coelution Co-elution resolution->coelution Yes broad_peaks Broad Peaks resolution->broad_peaks No check_overload Check for Column Overload tailing->check_overload check_ph Optimize Mobile Phase pH tailing->check_ph check_sample_solvent Check Sample Solvent Strength fronting->check_sample_solvent check_equilibration Increase Equilibration Time inconsistent->check_equilibration check_temp Check Column Temperature drifting->check_temp check_mobile_phase Prepare Fresh Mobile Phase drifting->check_mobile_phase optimize_gradient Optimize Gradient Profile coelution->optimize_gradient change_column Try Different Stationary Phase broad_peaks->change_column

Caption: Logical troubleshooting workflow for chromatographic issues.

References

back exchange of deuterium in N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the back exchange of deuterium (B1214612) in N,N-Diethyl-2-hydroxyacetamide-d10. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back exchange and why is it a concern for this compound?

Deuterium back exchange is a chemical process where a deuterium atom in a molecule is replaced by a protium (B1232500) (hydrogen) atom from the surrounding environment, typically from solvents like water or methanol (B129727). For this compound, which is heavily deuterated, this is a significant concern as the exchange of deuterium for protium on the hydroxyl (-OD) and potentially on the carbon atoms adjacent to the carbonyl group can occur, leading to a change in the isotopic purity of the compound. This can impact the accuracy of experimental results, particularly in pharmacokinetic studies and quantitative mass spectrometry analysis.

Q2: Which deuterium atoms in this compound are most susceptible to back exchange?

The deuterium atom on the hydroxyl group (-OD) is the most labile and, therefore, the most susceptible to back exchange with protic solvents. Deuterons on the ethyl groups (CD2CD3) are generally stable, but those on the carbon alpha to the carbonyl group (C(O)CD2OD) can also be prone to exchange under certain pH conditions (acidic or basic).

Q3: What experimental conditions can promote deuterium back exchange?

Several factors can influence the rate of deuterium back exchange:

  • Solvent: Protic solvents such as water, methanol, and ethanol (B145695) are primary sources of protium and can facilitate exchange.

  • pH: Both acidic and basic conditions can catalyze the back exchange of deuterium, particularly for the hydroxyl deuteron (B1233211) and the alpha-carbon deuterons.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including deuterium back exchange.

  • Exposure Time: Prolonged exposure to conditions that promote exchange will result in a greater degree of back exchange.

Q4: How can I minimize deuterium back exchange during my experiments?

To maintain the isotopic purity of this compound, consider the following precautions:

  • Use aprotic or deuterated solvents for sample preparation and analysis.

  • Control the pH of your solutions, aiming for neutral conditions where the rate of exchange is often at a minimum.

  • Perform experiments at low temperatures whenever possible.

  • Minimize the time samples are in solution before analysis.

  • Lyophilize samples from deuterated solvents to remove any residual protic solvent.

Troubleshooting Guide

This guide addresses common issues encountered due to deuterium back exchange.

Observed Issue Potential Cause Recommended Solution(s)
Lower than expected mass-to-charge (m/z) ratio in mass spectrometry analysis. Back exchange of one or more deuterium atoms with protium.- Prepare samples in aprotic or deuterated solvents (e.g., acetonitrile-d3, D2O).- Analyze samples immediately after preparation.- Lyophilize the sample and reconstitute in an appropriate deuterated solvent.
Variability in analytical results between replicate samples. Inconsistent levels of back exchange due to slight differences in sample handling time, temperature, or pH.- Standardize sample preparation protocols strictly.- Use an autosampler with temperature control.- Prepare a batch of blank matrix and standard solutions to assess the extent of exchange over the analytical run.
Appearance of additional peaks in NMR or mass spectra. Presence of partially deuterated isotopologues of this compound.- Confirm the identity of the additional peaks by comparing with the expected mass shifts for the loss of one or more deuterium atoms.- If possible, use tandem mass spectrometry (MS/MS) to fragment the ions and confirm their structure.
Loss of isotopic purity over time when stored in solution. Gradual back exchange with residual protium in the solvent or from atmospheric moisture.- Store stock solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen).- Consider storing solutions at low temperatures (-20°C or -80°C).- For long-term storage, storing the compound as a solid is recommended.

Experimental Protocols

Protocol 1: Quantification of Deuterium Back Exchange using Mass Spectrometry

This protocol outlines a method to determine the extent of deuterium back exchange of the hydroxyl deuteron in this compound when exposed to a protic solvent.

  • Materials:

    • This compound

    • Methanol (protic solvent)

    • Acetonitrile (B52724) (aprotic solvent)

    • Deionized water

    • Mass spectrometer (e.g., LC-MS/MS)

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Create a series of test solutions by diluting the stock solution with methanol at different time points (e.g., t=0, 15, 30, 60, 120 minutes) prior to injection. The final concentration should be suitable for MS analysis (e.g., 1 µg/mL).

    • For the t=0 sample, perform the dilution immediately before injection.

    • Analyze each sample using a suitable mass spectrometry method, monitoring the parent ion of the fully deuterated compound and the ion corresponding to the loss of one deuterium.

    • Calculate the percentage of back exchange at each time point using the following formula: % Back Exchange = [Intensity of (M-1) ion] / [Intensity of M ion + Intensity of (M-1) ion] * 100 where M is the mass of the fully deuterated parent ion.

Visualizations

Troubleshooting_Workflow start Inconsistent Analytical Results check_mz Check m/z values in Mass Spectrum start->check_mz lower_mz m/z lower than expected? check_mz->lower_mz back_exchange Potential Deuterium Back Exchange lower_mz->back_exchange Yes no_issue m/z as expected Investigate other sources of error lower_mz->no_issue No implement_controls Implement Control Measures back_exchange->implement_controls use_aprotic Use Aprotic/Deuterated Solvents implement_controls->use_aprotic control_ph_temp Control pH and Temperature implement_controls->control_ph_temp minimize_time Minimize Sample Prep Time implement_controls->minimize_time reanalyze Re-analyze Samples use_aprotic->reanalyze control_ph_temp->reanalyze minimize_time->reanalyze Back_Exchange_Mechanism cluster_molecule This compound cluster_solvent Protic Solvent cluster_exchanged Exchanged Product cluster_byproduct Deuterated Solvent Molecule R-OD Exchanged_Molecule R-OH Molecule->Exchanged_Molecule Exchange Solvent H-O-H Solvent->Exchanged_Molecule Deuterated_Solvent D-O-H

solubility challenges of N,N-Diethyl-2-hydroxyacetamide-d10 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of N,N-Diethyl-2-hydroxyacetamide-d10 in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How does deuteration affect the solubility of this compound compared to its non-deuterated analog?

A2: The effect of deuteration on solubility is generally subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. While significant changes in solubility are not typically expected, slight variations may occur. Therefore, it is recommended to experimentally verify the solubility of the deuterated compound.

Q3: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the issue?

A3: Incomplete dissolution can arise from several factors:

  • Approaching Saturation Limit: You may be exceeding the solubility limit of the compound in that specific solvent at the given temperature.

  • Low Dissolution Rate: The compound may be dissolving slowly. Factors such as particle size, temperature, and agitation can influence the rate of dissolution.

  • Solvent Purity: The presence of impurities, including water, in your organic solvent can affect the solubility of the compound.

  • Compound Purity: Impurities in the this compound itself could be insoluble.

Q4: Are there any specific safety precautions to consider when handling this compound and its solutions?

A4: N,N-Diethyl-2-hydroxyacetamide is known to be irritating to the eyes, respiratory system, and skin[1]. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[1]. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound
  • Observation: The compound does not fully dissolve in the chosen organic solvent, or a suspension is formed.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure the solution is being adequately stirred or vortexed to enhance the dissolution rate.

    • Gentle Heating: Carefully warm the solution. Increased temperature often improves solubility. However, be cautious of potential compound degradation at elevated temperatures.

    • Sonication: Use a sonication bath to break down any aggregates and increase the surface area of the solid, which can facilitate dissolution.

    • Solvent Polarity: If the compound remains insoluble, consider a solvent with a different polarity. Refer to the qualitative solubility table for guidance.

    • Co-solvent System: Try a mixture of solvents. For example, adding a small amount of a more polar solvent (like methanol (B129727) or DMSO) to a non-polar solvent may improve solubility.

Issue 2: Precipitation of the Compound from Solution
  • Observation: The compound initially dissolves but then precipitates out of the solution.

  • Troubleshooting Steps:

    • Temperature Fluctuation: Check for any decreases in temperature, as this can lower the solubility and cause the compound to precipitate.

    • Solvent Evaporation: Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration of the compound and potentially exceed its solubility limit.

    • Supersaturated Solution: You may have created a supersaturated solution, which is unstable. Try preparing the solution again at a slightly lower concentration.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl and amide groups can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateThe polar nature of the compound allows for strong dipole-dipole interactions with these solvents.
Non-Polar Hexane, TolueneLow"Like dissolves like." The polarity of the compound is significantly different from non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can often dissolve a range of compounds.

Note: This table provides an educated estimation. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., Methanol, Dichloromethane, Toluene)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Chosen organic solvent

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mg in 1 mL). The goal is to have undissolved solid remaining.

  • Equilibration:

    • Securely cap the vial and place it on an orbital shaker or add a magnetic stir bar and place it on a stir plate.

    • Allow the mixture to equilibrate for 24-48 hours at a constant temperature. This ensures the solution is saturated.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

experimental_workflow start Start: Solubility Determination select_solvents Select a Range of Organic Solvents start->select_solvents qualitative Qualitative Solubility Test (Protocol 1) add_compound Add Compound to Solvent qualitative->add_compound quantitative Quantitative Solubility Test (Shake-Flask Method - Protocol 2) prepare_saturated Prepare Saturated Solution quantitative->prepare_saturated select_solvents->qualitative observe Vortex and Observe add_compound->observe result Record Solubility (Soluble, Partially Soluble, Insoluble) observe->result result->quantitative Proceed if quantitative data is needed end End: Solubility Data result->end If only qualitative data is needed equilibrate Equilibrate for 24-48h prepare_saturated->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate calculate->end

Caption: Experimental workflow for determining solubility.

troubleshooting_workflow start Issue: Incomplete Dissolution check_agitation Is the solution being adequately agitated? start->check_agitation increase_agitation Increase agitation (Vortex/Stir) check_agitation->increase_agitation No check_temp Is gentle heating an option? check_agitation->check_temp Yes increase_agitation->check_temp apply_heat Apply gentle heat check_temp->apply_heat Yes check_sonication Is a sonicator available? check_temp->check_sonication No apply_heat->check_sonication sonicate Sonicate the sample check_sonication->sonicate Yes check_solvent Is the solvent appropriate? check_sonication->check_solvent No sonicate->check_solvent change_solvent Try a solvent with different polarity check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes resolved Issue Resolved change_solvent->resolved lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes check_concentration->resolved No lower_concentration->resolved

Caption: Troubleshooting logic for dissolution issues.

References

Technical Support Center: N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of N,N-Diethyl-2-hydroxyacetamide-d10. Given the isotopic labeling, the purification principles and methodologies are analogous to its non-deuterated counterpart, N,N-Diethyl-2-hydroxyacetamide.

Physical & Chemical Properties

A summary of the key physical properties for the non-deuterated analogue, N,N-Diethyl-2-hydroxyacetamide, is provided below. These values are critical for selecting and optimizing purification methods.

PropertyValueSource(s)
Molecular Formula C6H13NO2[][2]
Molecular Weight 131.17 g/mol [][3]
Appearance Colorless to yellowish liquid[4]
Melting Point ~23-26 °C[4]
Boiling Point ~220-238 °C[][3][4]
Density ~1.009 g/mL at 25 °C[3]
Solubility Soluble in water and most organic solvents[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this highly polar amide.

Q1: What are the main challenges in purifying this compound?

The primary challenges stem from its physicochemical properties:

  • High Polarity: The molecule's hydroxyl and amide groups make it very polar. This can lead to poor mobility on normal-phase silica (B1680970) gel (streaking or remaining at the baseline) and low retention on traditional reversed-phase (C18) columns[5].

  • Potential Instability: Amides can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation and yield loss during column chromatography[5][6].

  • Low Melting Point: With a melting point near room temperature (23-26 °C), the compound may present as an oil or low-melting solid, which can complicate handling and recrystallization efforts[4].

Q2: My compound streaks badly on a standard silica TLC plate and won't move from the baseline. What should I do?

This is a classic sign of a highly polar compound interacting too strongly with the acidic silica gel. To achieve proper elution, you must modify the stationary or mobile phase:

  • Use a More Polar Mobile Phase: A standard ethyl acetate/hexane system is often insufficient. Switch to a more polar eluent, such as dichloromethane (B109758) (DCM) with methanol (B129727) (MeOH). For basic compounds, adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 1-2% of a 10% NH4OH in MeOH solution) can dramatically improve peak shape and mobility[5][7].

  • Deactivate the Silica Gel: The acidity of silica can be neutralized by pre-treating it. This can be done by flushing a packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA) before loading the sample[6].

  • Use an Alternative Stationary Phase: Consider using less acidic alumina (B75360) (neutral or basic) or switching to a reversed-phase TLC plate (C18) to assess separation with a water/acetonitrile (B52724) or water/methanol mobile phase[5][6].

Q3: I am losing my compound during silica gel column chromatography, resulting in very low yield. What is happening?

Low recovery can be attributed to several factors. The troubleshooting workflow below can help diagnose the issue. Common causes include:

  • Irreversible Adsorption: The polar analyte may be binding too strongly to the active sites on the silica gel and failing to elute[5].

  • On-Column Degradation: The compound may be decomposing on the acidic stationary phase[5]. A simple test is to spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if new spots (degradation products) have appeared.

  • Elution in the Solvent Front: If an inappropriate starting solvent is used (one that is too polar), the compound may elute immediately with the solvent front, mixed with other non-polar impurities[5]. Always check the first few fractions collected.

Q4: Can this compound be purified by recrystallization?

Yes, though it may require specific conditions. Recrystallization is an excellent method for removing minor impurities if a suitable solvent system can be identified[8].

  • Solvent Selection: For amides, polar solvents like acetonitrile or ethanol (B145695) can be effective[8]. Due to the compound's broad solubility, a binary solvent system (e.g., ethyl acetate/hexane or diethyl ether/hexane) may be necessary.

  • Low-Temperature Crystallization: Given the low melting point, crystallization may need to be induced and performed at reduced temperatures (e.g., 0 °C or -20 °C) to ensure the product solidifies.

Q5: What are the typical impurities I should expect?

Impurities will largely depend on the synthetic route but commonly include:

  • Unreacted Starting Materials: For example, residual diethyl acetamide (B32628) from the synthesis[4].

  • Reagents and Catalysts: Any acids, bases, or coupling agents used in the reaction.

  • Solvent Residues: Traces of the reaction or workup solvents.

  • Degradation Products: Formed if the compound was exposed to harsh pH or high temperatures.

Purification Method Selection

Choosing the correct purification strategy is critical for achieving high purity and yield. The following decision tree provides a general guideline.

Purif_Workflow cluster_start Start: Crude Product Analysis cluster_methods Purification Methods Start Analyze crude material by TLC / LCMS Impurity_Check What is the major impurity type? Start->Impurity_Check Recrystal Recrystallization Impurity_Check->Recrystal Minor impurities & product is solid Normal_Phase Normal Phase Chromatography (Deactivated Silica / Alumina) Impurity_Check->Normal_Phase Non-polar / less polar impurities Rev_Phase Reversed-Phase Chromatography (C18 Silica) Impurity_Check->Rev_Phase More polar impurities or starting materials Final_Purity Check Purity (NMR, LCMS) Recrystal->Final_Purity Normal_Phase->Final_Purity Rev_Phase->Final_Purity

Caption: Workflow for selecting a purification method.

Troubleshooting Low Recovery from Silica Gel Chromatography

This flowchart helps diagnose and solve issues of poor yield during normal-phase column chromatography.

Troubleshooting_Workflow Start Low yield after flash chromatography Check_Fractions Analyze early fractions (solvent front) by TLC/LCMS Start->Check_Fractions Check_Column Is compound still on column? (Flush with 100% MeOH) Check_Fractions->Check_Column No compound found Sol_Front Action: Re-run column with less polar starting eluent. Check_Fractions->Sol_Front Yes, compound found Check_Stability Test stability on silica TLC plate (spot, wait 1h, elute) Check_Column->Check_Stability No, column is clean Still_On Action: Use deactivated silica or switch to reversed-phase. Check_Column->Still_On Yes, compound flushes out Degraded Action: Use neutral stationary phase (Alumina) or reversed-phase. Check_Stability->Degraded Yes, new spots appear End Problem Solved Sol_Front->End Still_On->End Degraded->End

Caption: Troubleshooting low yield in flash chromatography.

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This method is suitable for separating the target compound from less polar impurities.

  • Prepare Deactivating Solvent: Prepare a solution of 2% triethylamine (TEA) in your initial, least polar eluent (e.g., 2% TEA in 100% Dichloromethane).

  • Pack the Column: Pack the column with silica gel using a wet slurry method with the initial eluent (without TEA).

  • Deactivate the Column: Flush the packed column with 2-3 column volumes of the deactivating solvent. This neutralizes the acidic sites on the silica[6].

  • Equilibrate: Flush the column with 3-5 column volumes of the initial eluent (without TEA) to remove excess base.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent. If it is not fully soluble, dissolve it in a stronger solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel. Dry this silica completely under vacuum and load the resulting powder onto the top of the column.

  • Elute: Begin elution with the starting solvent system (e.g., 100% DCM). Gradually increase the polarity by introducing methanol (e.g., gradient from 0% to 10% MeOH in DCM).

  • Collect and Analyze: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 2: Reversed-Phase Flash Chromatography

This method is ideal when impurities are more polar than the product or when the product is unstable on silica.

  • Select Column and Solvents: Use a C18-functionalized silica gel column. The mobile phase will typically be a gradient of water (Solvent A) and methanol or acetonitrile (Solvent B). A 0.1% formic acid or acetic acid modifier can be added to both solvents to improve peak shape, but this should be tested for product stability first.

  • Equilibrate the Column: Flush the column with 3-5 column volumes of the initial solvent mixture (e.g., 95% Water / 5% Acetonitrile).

  • Load the Sample: Dissolve the crude product in a minimal amount of a solvent compatible with the mobile phase, such as water/acetonitrile or DMSO. If using DMSO, ensure the injection volume is small to prevent peak distortion.

  • Elute: Run a gradient from high aqueous content to high organic content (e.g., 5% to 100% Acetonitrile over 10-15 column volumes). The polar product should elute at a higher organic concentration.

  • Collect and Analyze: Collect and analyze fractions by TLC or LCMS. Combine pure fractions and remove the solvent under reduced pressure. A lyophilizer may be required to efficiently remove water.

Protocol 3: Low-Temperature Recrystallization

This method can yield highly pure material if a suitable solvent is found.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., ethyl acetate, acetonitrile, diethyl ether, hexane, toluene) and binary mixtures. The ideal solvent will dissolve the compound when warm but result in poor solubility when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling & Crystallization: Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Transfer the flask to a 0 °C ice bath, and then to a -20 °C freezer if necessary, to maximize crystal formation.

  • Isolate Crystals: Quickly collect the solid product by vacuum filtration, using a pre-chilled Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the purified product under high vacuum.

References

Technical Support Center: Storage and Handling of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for accurate and reproducible analytical results.[1][2] Improper storage and handling can lead to degradation and isotopic exchange, compromising the reliability of experimental data. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the stability and proper use of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated standards?

Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[3] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[4] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][4]

Q2: How does the choice of solvent affect the stability of deuterated standards?

The choice of solvent is crucial to prevent deuterium-hydrogen (H/D) exchange.[4] High-purity aprotic solvents like acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[4] It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which compromises the isotopic purity of the standard.[1][4] The solvent should also be compatible with your analytical method (e.g., LC-MS/MS).[4]

Q3: What is hydrogen-deuterium (H/D) exchange and how can it be prevented?

H/D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvent molecules or atmospheric moisture.[3] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[3]

To prevent H/D exchange:

  • Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified.[3][5]

  • Use a Dry Environment: Handle all materials under a dry, inert atmosphere like nitrogen or argon.[3][6]

  • Proper Label Placement: Be aware that deuterium labels on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines) are more susceptible to exchange.[3][7]

Q4: What are the signs of deuterated standard degradation?

Degradation can manifest in several ways, including:

  • Low or Inconsistent Signal: A significant drop in the internal standard signal compared to previous runs may indicate degradation.[1][3]

  • Appearance of Unlabeled Analyte Peak: An increasing peak at the mass of the unlabeled analyte over time is a strong indicator of H/D back-exchange.[3]

  • Chromatographic Peak Tailing or Splitting: Changes in peak shape can suggest chemical degradation of the standard.

Troubleshooting Guides

Issue 1: Inconsistent or low internal standard signal.

  • Possible Cause: Degradation of the standard due to improper storage or handling.[1]

    • Solution: Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the neat material.[1] Verify that storage conditions (temperature, light exposure) have been appropriate.[1]

  • Possible Cause: Adsorption to container surfaces, especially at low concentrations.

    • Solution: Use silanized glass vials and consider preparing working solutions fresh before each use.[1]

  • Possible Cause: Inefficient ionization of the standard in the mass spectrometer.

    • Solution: Optimize the ionization source parameters for the standard and ensure the instrument is properly tuned and calibrated.[8]

Issue 2: The deuterated standard is not co-eluting with the target analyte.

  • Possible Cause: The "isotope effect," where the heavier deuterium isotope can cause slight changes in physicochemical properties, leading to a shift in chromatographic retention time.[4]

    • Solution: This is a known phenomenon. If the shift is small and consistent, it may not be an issue.[8] If the separation is significant, it could lead to differential matrix effects.[9] Consider adjusting chromatographic conditions (e.g., mobile phase, gradient) to improve co-elution.[10]

Issue 3: Evidence of deuterium-hydrogen exchange (e.g., appearance of a peak at a lower m/z).

  • Possible Cause: The deuterium atoms are in a chemically labile position (e.g., on a heteroatom or a carbon adjacent to a carbonyl group).[1][7]

    • Solution: Review the structure of the internal standard.[1] If possible, choose a standard with deuterium labels in more stable positions or consider a different isotopic label (e.g., ¹³C, ¹⁵N).[1]

  • Possible Cause: Inappropriate solvent or matrix pH is promoting the exchange.[1]

    • Solution: Measure the pH of your solvent and sample matrix. The rate of H/D exchange is often minimized in the pH range of 2.5 to 3.[7] Avoid highly acidic or basic conditions.[7]

Data Presentation

Table 1: General Storage Recommendations for Deuterated Standards

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[4]
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light by using amber vials. Ensure the container is well-sealed.[4]
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[4]
In Aqueous/Protic Solvent2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[4]

Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions.

Materials:

  • Lyophilized deuterated standard

  • Calibrated analytical balance

  • Class A volumetric flasks

  • High-purity aprotic solvent (e.g., acetonitrile or methanol)

  • Vortex mixer or sonicator

  • Amber, tightly sealed vials

Procedure:

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4]

  • Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom.[4] Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).[4]

  • Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[4]

  • Storage of Stock Solution: Store the stock solution in a labeled, amber, tightly sealed vial at the recommended temperature (e.g., -20°C).[1][4]

  • Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration.[4]

Protocol 2: Stability Validation of a Deuterated Internal Standard

This protocol outlines a general procedure to validate the stability of a deuterated internal standard in a specific experimental matrix.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Deuterated internal standard stock solution

  • Analyte of interest

  • LC-MS/MS system

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[1]

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).[1]

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen). Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[1]

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]

Visualizations

G Troubleshooting Deuterated Standard Degradation start Inconsistent or Low Internal Standard Signal check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Working/Stock Solution check_storage->prepare_fresh issue_persists Issue Persists? prepare_fresh->issue_persists check_purity Verify Isotopic & Chemical Purity (HRMS, NMR) issue_persists->check_purity Yes resolved Issue Resolved issue_persists->resolved No check_exchange Investigate H/D Exchange (Solvent, pH, Label Position) check_purity->check_exchange consider_new Consider New Standard or Different Isotopic Label check_exchange->consider_new

Caption: A logical workflow for troubleshooting deuterated standard degradation.

G Recommended Handling Workflow for Deuterated Standards start Receive Standard verify_coa Verify Certificate of Analysis start->verify_coa store Store Appropriately (Correct Temp, Dark, Dry) verify_coa->store prepare_stock Prepare Stock Solution (Aprotic Solvent, Inert Atmosphere) store->prepare_stock store_stock Store Stock Solution (-20°C or colder) prepare_stock->store_stock prepare_working Prepare Fresh Working Solution for Daily Use store_stock->prepare_working use_in_assay Use in Assay prepare_working->use_in_assay

References

Validation & Comparative

Method Validation: A Comparative Guide to Using N,N-Diethyl-2-hydroxyacetamide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of using a deuterated internal standard, exemplified by N,N-Diethyl-2-hydroxyacetamide-d10, against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in bioanalysis.[1] The fundamental principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest, allowing it to effectively compensate for variations throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2] This guide will use data from the analysis of N,N-diethyl-m-toluamide (DEET), a structurally similar compound, to illustrate the superior performance of deuterated internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, meaning it experiences the same matrix effects—a major source of variability in bioanalysis.[2] This results in more accurate and precise quantification compared to using a structural analog internal standard or no internal standard at all.

The following tables summarize typical performance data from method validation studies for DEET, comparing the use of a deuterated internal standard (e.g., a deuterated analog of DEET) with a non-deuterated structural analog (e.g., N,N-diethyl-2-phenylacetamide).

Validation Parameter Method with Deuterated Internal Standard Method with Structural Analog Internal Standard Method without Internal Standard (External Calibration)
Accuracy (% Recovery) 91% - 116%[1]98.0% - 102.4%[3]Highly variable, susceptible to matrix effects
Precision (%RSD) 3.7% - 10%[1]5.5% - 5.7% (intra- and inter-day)[3]Often >15%, not meeting regulatory acceptance criteria
Linearity (r²) >0.99Typically >0.999[3]>0.99
Limit of Quantitation (LOQ) 0.01 - 0.1 µg/L[1]15 ng/mL[3]Dependent on analyte response and matrix cleanliness
Matrix Effect Effectively compensatedPartial compensation, can be significantNot compensated, leading to inaccurate results

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of an analyte like DEET using a deuterated internal standard.

Sample Preparation (Human Urine)
  • Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are first subjected to enzymatic hydrolysis.[4]

  • Fortification: An aliquot of the hydrolyzed urine is fortified with the deuterated internal standard solution.

  • Solid-Phase Extraction (SPE): The sample is then loaded onto an SPE cartridge for cleanup and concentration of the analyte and internal standard.[5][6]

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluent is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Sample Preparation (Plasma)
  • Protein Precipitation: To a plasma sample, a solution of the deuterated internal standard in a protein precipitating agent (e.g., acetonitrile) is added.[2]

  • Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred for analysis.[2]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is common.[2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Biological Sample (e.g., Urine, Plasma) B Add Deuterated Internal Standard (this compound) A->B C Extraction / Cleanup (e.g., SPE, Protein Precipitation) B->C D Evaporation & Reconstitution C->D E Injection and Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification via Calibration Curve H->I

Bioanalytical workflow using a deuterated internal standard.

logical_relationship cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_result Result Analyte Analyte of Interest Analyte_Response Variable MS Response (due to Matrix Effects) Analyte->Analyte_Response Ratio Ratio (Analyte / IS) Analyte_Response->Ratio IS Deuterated IS (this compound) IS_Response Variable MS Response (experiences same Matrix Effects) IS->IS_Response IS_Response->Ratio Quantification Accurate & Precise Quantification Ratio->Quantification

Compensation for variability using a deuterated internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods with Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed protocols for the cross-validation of bioanalytical methods that employ different deuterated internal standards. Ensuring the comparability of data is critical when methods are modified, transferred between laboratories, or when data from different studies are combined for regulatory submissions.

The Critical Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis

In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard.[1] The fundamental principle is that a SIL-IS, being chemically almost identical to the analyte, will exhibit the same behavior during sample extraction, chromatography, and ionization.[2][3] This co-elution and co-behavior effectively compensate for analytical process variations, including matrix effects, leading to high accuracy and precision.[1][4]

However, the choice of the deuterated standard itself—specifically, the number and position of deuterium (B1214612) atoms—can influence assay performance.[2] For example, significant differences in quantitative results have been observed in testosterone (B1683101) analysis when using internal standards with two (D2) versus five (D5) deuterium atoms.[5] Such discrepancies necessitate a formal cross-validation process to ensure that results from two different methods are comparable and reliable.[6]

The Imperative of Cross-Validation

Cross-validation is the process of formally demonstrating that two distinct, validated analytical methods produce comparable data.[7][8] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is required in several scenarios, including:[9][10][11]

  • When data from different analytical methods are to be combined within a study or across different studies.[10]

  • When a method is transferred between different laboratories or sites.[7]

  • When significant changes are made to a validated method, such as altering the internal standard.[12]

The ultimate goal is to ensure data integrity and consistency to support pharmacokinetic (PK), toxicokinetic (TK), and other studies crucial for drug development.[6][13]

Experimental Protocols

A successful cross-validation study requires a well-defined protocol. Below is a detailed methodology for comparing two methods utilizing different deuterated internal standards (Method A with IS-A and Method B with IS-B).

Protocol: Cross-Validation of Two LC-MS/MS Methods

1. Objective: To assess the comparability of quantitative data for a specific analyte generated by two validated bioanalytical methods, each using a different deuterated internal standard.

2. Materials and Equipment:

  • Biological Matrix: Pooled, blank biological matrix (e.g., human plasma) from at least six different sources.

  • Analyte Reference Standard: Certified reference standard of the analyte.

  • Internal Standards: Certified reference standards for both deuterated internal standards (IS-A and IS-B).

  • Instrumentation: Validated LC-MS/MS systems for both Method A and Method B.

  • Reagents: All necessary solvents, reagents, and consumables for both methods.

3. Sample Sets: The study should include two types of samples:

  • Quality Control (QC) Samples: Prepare QC samples by spiking the blank biological matrix at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).

  • Incurred Samples (ISRs): If available, use incurred samples from a previous study. Select at least 30-100 individual samples that span the entire calibration curve range.[10][13]

4. Experimental Procedure:

  • Analysis of QC Samples:

    • Analyze three replicates of each QC level (LQC, MQC, HQC) with both Method A and Method B in the same analytical run.[10]

    • Calculate the mean concentration and accuracy (% bias) for each QC level for both methods.

  • Analysis of Incurred Samples:

    • Analyze the selected incurred samples once with Method A and once with Method B.[13]

    • The two analyses should ideally be performed in a randomized sequence to minimize time-dependent bias.[14]

5. Acceptance Criteria:

  • For QC Samples: The mean concentration for at least two-thirds (67%) of the QC samples should be within ±15% of the nominal concentration.[15]

  • For Incurred Samples: The percent difference between the values obtained by Method A and Method B for each sample is calculated. At least two-thirds (67%) of the samples should have a percent difference within ±20% of their mean. The formula for percent difference is:

    • % Difference = ((Value Method A - Value Method B) / Mean(Value A, Value B)) * 100

6. Statistical Analysis:

  • In addition to the percent difference calculation, perform further statistical analysis to assess agreement between the two methods.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average.[14][16] It helps to visualize any systematic bias or relationship between the measurement difference and the analyte concentration.[13]

  • Deming Regression or Passing-Bablok Regression: These are more appropriate than standard linear regression for method comparison as they account for errors in both methods.[14]

Data Presentation

Clear and concise data presentation is essential for comparing method performance. The following table summarizes hypothetical cross-validation results from a testosterone analysis case study, comparing a method using a D2-testosterone IS (Method A) with one using a D5-testosterone IS (Method B).

Table 1: Cross-Validation Data for Testosterone Quantification

Sample IDMethod A (D2-IS) Result (ng/mL)Method B (D5-IS) Result (ng/mL)Mean (ng/mL)% Difference
LQC5.125.355.24-4.3%
MQC48.9552.1050.53-6.2%
HQC395.4418.2406.8-5.6%
ISR-017.88.58.15-8.6%
ISR-0215.216.115.65-5.7%
ISR-0329.833.031.4-10.2%
ISR-0488.194.591.3-7.0%
ISR-05254.6271.3262.95-6.3%
ISR-06480.1512.9496.5-6.6%

Note: This data is representative and illustrates a successful cross-validation where the % difference is consistently within the typical acceptance criterion of ±20%. In a real study, a larger number of incurred samples would be analyzed.

Visualizations: Workflows and Logic

Diagrams are provided to illustrate the key processes and decision points in a cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_decision Phase 4: Conclusion Define Define Acceptance Criteria (e.g., ±20% Difference) Select_IS Select Incurred Samples (n ≥ 30) Define->Select_IS Prepare_QC Prepare QC Samples (Low, Med, High) Select_IS->Prepare_QC Analyze_A Analyze Samples with Method A (IS-A) Prepare_QC->Analyze_A Analyze_B Analyze Samples with Method B (IS-B) Prepare_QC->Analyze_B Compile Compile Concentration Data Analyze_A->Compile Analyze_B->Compile Calc_Diff Calculate % Difference for each sample Compile->Calc_Diff Stat_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) Calc_Diff->Stat_Analysis Decision Results Meet Criteria? Stat_Analysis->Decision Report_Pass Methods are Comparable. Proceed with use. Decision->Report_Pass Yes Report_Fail Methods are Not Comparable. Investigate Discrepancy. Decision->Report_Fail No

Caption: Workflow for the cross-validation of two analytical methods.

IS_Selection_Logic Start Start: Select Deuterated IS Purity Isotopic Purity ≥ 98%? Start->Purity Stability Label on Stable Position? (No H/D Exchange) Purity->Stability Yes Fail_Purity Reject IS: Risk of overestimation Purity->Fail_Purity No Coelution Co-elutes with Analyte? Stability->Coelution Yes Fail_Stability Reject IS: Compromises analysis Stability->Fail_Stability No Pass IS is Suitable for Method Development Coelution->Pass Yes Fail_Coelution Reject IS: Poor correction of matrix effects Coelution->Fail_Coelution No

Caption: Key decision points for selecting a suitable deuterated internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, particularly within drug development and clinical research, the demand for unerring accuracy and precision in quantifying therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis, and the choice of an appropriate internal standard is critical to the method's reliability. This guide provides a detailed comparison of the performance of methods utilizing a stable isotope-labeled internal standard (SIL-IS), exemplified by a deuterated standard, against methods employing a non-labeled structural analog as an internal standard.

For the purpose of this guide, we will draw upon the principles and validated data from a representative LC-MS/MS method for the quantification of a small molecule drug in human plasma, a common application in pharmacokinetic studies. While specific data for a method using N,N-Diethyl-2-hydroxyacetamide-d10 was not found in publicly available literature, the principles and performance metrics are generalizable to the use of any deuterated internal standard. The use of a deuterated internal standard like this compound is a "gold standard" practice in LC-MS/MS-based bioanalysis to ensure the highest quality data.[1][2]

The Critical Role of the Internal Standard

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the most suitable choice because their physicochemical properties are nearly identical to the analyte.[1][3] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization effects in the mass spectrometer.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the typical performance characteristics of a bioanalytical method validated with a deuterated internal standard compared to a hypothetical scenario using a structurally similar, non-deuterated internal standard. The data for the deuterated IS method is representative of a validated LC-MS/MS assay for the quantification of a drug in human plasma.

Validation ParameterDeuterated Internal Standard MethodAlternative (Non-Deuterated IS) MethodAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.99≥ 0.99
Accuracy (% Bias) Within ±5%Can be up to ±20%Within ±15% (±20% at LLOQ)
Precision (% CV) - Intra-day < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Precision (% CV) - Inter-day < 8%< 20%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%Can be significant and variable≤ 15%
Recovery Consistent and reproducibleCan be variableConsistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the alternative method is illustrative of potential performance degradation.

The superior performance of the method with the deuterated internal standard is evident in the tighter control over accuracy and precision, and the minimal impact of the biological matrix.

Experimental Protocol: A Representative LC-MS/MS Method

This section details a typical experimental protocol for the quantification of an analyte in human plasma using a deuterated internal standard, based on established and validated bioanalytical methods.

Materials and Reagents
  • Analytes: Analyte of interest and its corresponding deuterated internal standard (e.g., N,N-Diethyl-2-hydroxyacetamide and this compound).

  • Chemicals: HPLC-grade acetonitrile (B52724), methanol, and water; LC-MS grade formic acid or ammonium (B1175870) acetate.

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking the drug-free biological matrix with the analyte stock solution to achieve a range of concentrations covering the expected in-study sample concentrations.

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in the positive or negative electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Deuterated IS Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation Peak_Integration->Ratio_Calculation Concentration Concentration Determination Ratio_Calculation->Concentration

Caption: A generalized workflow for a bioanalytical method using a deuterated internal standard.

IS_Selection_Logic cluster_sil_pros Advantages of Deuterated IS cluster_analog_cons Disadvantages of Analog IS Start Need for Accurate Quantification Decision Choose Internal Standard Type Start->Decision SIL_IS Stable Isotope-Labeled (Deuterated) IS Decision->SIL_IS Optimal Choice Analog_IS Structural Analog IS Decision->Analog_IS Alternative SIL_Pros1 Co-elution with Analyte SIL_IS->SIL_Pros1 SIL_Pros2 Identical Extraction Recovery SIL_IS->SIL_Pros2 SIL_Pros3 Correction for Matrix Effects SIL_IS->SIL_Pros3 SIL_Pros4 High Accuracy & Precision SIL_IS->SIL_Pros4 Analog_Cons1 Different Retention Time Analog_IS->Analog_Cons1 Analog_Cons2 Variable Extraction Recovery Analog_IS->Analog_Cons2 Analog_Cons3 Different Ionization Response Analog_IS->Analog_Cons3 Analog_Cons4 Lower Accuracy & Precision Analog_IS->Analog_Cons4

Caption: Decision pathway for internal standard selection in bioanalytical methods.

References

A Comparative Guide to the Bioanalytical Quantification of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated internal standard crucial for accurate bioanalysis. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their drug development and pharmacokinetic studies.

Executive Summary

The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This is due to its high sensitivity, selectivity, and the ability to effectively use a deuterated internal standard to correct for matrix effects and variability in sample processing. As a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile and thermally stable compounds. This guide will delve into a detailed comparison of these two techniques, presenting their respective performance characteristics and typical experimental workflows.

Performance Comparison

The choice of analytical technique significantly impacts the limit of detection (LOD) and limit of quantification (LOQ). Below is a summary of typical performance characteristics for the quantification of small amide compounds, which can be expected for this compound, based on published data for structurally similar molecules.

ParameterLC-MS/MS with Deuterated Internal StandardGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 10 pg/g (for DEET in blood)[1]
Lower Limit of Quantification (LLOQ) 1 µg/L (for N,N-dimethylacetamide in plasma)[2]15 ng/mL (for DEET in plasma, using UV detection)[1]
Linearity Excellent, typically spanning several orders of magnitude.Good, with a slightly narrower linear range compared to LC-MS/MS.
Selectivity Very high due to the specificity of MS/MS transitions.High, especially with selected ion monitoring (SIM) or MS/MS.
Matrix Effects Can be significant but are effectively compensated for by the co-eluting deuterated internal standard.Can be present, but often mitigated by extensive sample cleanup.
Throughput High, with typical run times of a few minutes per sample.Moderate, with longer run times often required for chromatographic separation.
Sample Derivatization Generally not required.Often necessary to improve volatility and thermal stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the analysis of a small amide like N,N-Diethyl-2-hydroxyacetamide in a biological matrix (e.g., plasma).

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the preferred approach for its sensitivity and specificity.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the deuterated internal standard, this compound, at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable if the analyte is volatile and thermally stable, or can be made so through derivatization.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 200 µL of plasma, add a known amount of a suitable internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Derivatize the residue with a suitable agent (e.g., a silylating agent like BSTFA) to increase volatility and thermal stability.

  • Reconstitute the derivatized sample in a solvent suitable for GC injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To better illustrate the workflows and relationships in a typical bioanalytical study utilizing a deuterated internal standard, the following diagrams are provided.

Preclinical_Pharmacokinetic_Study Preclinical Pharmacokinetic Study Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing Compound Administration (e.g., IV and Oral) Blood_Collection Serial Blood Sample Collection Dosing->Blood_Collection Time points Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis Batch analysis PK_Modeling Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Modeling Concentration data

Caption: A typical workflow for a preclinical pharmacokinetic study.

Bioanalytical_Workflow Bioanalytical Sample Processing and Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_MS_Detection->Peak_Integration Chromatograms Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Detailed workflow for sample analysis using LC-MS/MS with a deuterated internal standard.

References

Navigating Isotopic Purity: A Comparative Guide to N,N-Diethyl-2-hydroxyacetamide-d10 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of N,N-Diethyl-2-hydroxyacetamide-d10, a deuterated internal standard, with alternative compounds, supported by established analytical methodologies for assessing isotopic purity.

This compound is the deuterated analog of N,N-Diethyl-2-hydroxyacetamide, a small polar amide. In drug discovery and metabolism studies, deuterated compounds like this compound are invaluable as internal standards for mass spectrometry-based quantification of the corresponding non-deuterated analyte. The introduction of stable heavy isotopes allows for the differentiation of the internal standard from the analyte by mass, while maintaining nearly identical chemical and chromatographic properties. This minimizes variability in sample preparation and analysis, leading to more precise and accurate results.

However, the effectiveness of a deuterated internal standard is directly linked to its isotopic purity. Incomplete deuteration can lead to the presence of partially deuterated or non-deuterated isotopologues, which can interfere with the quantification of the analyte. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Assessing Isotopic Purity: A Methodological Overview

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the level of deuteration. By comparing the integral of the residual proton signals in the deuterated compound to a known internal standard, the percentage of non-deuterated species can be accurately quantified. Furthermore, deuterium (B1214612) NMR (²H-NMR) can directly detect the deuterium atoms, providing a comprehensive picture of the isotopic labeling.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS is employed to determine the isotopic distribution of a compound. By analyzing the relative abundance of the different isotopologues (molecules with the same chemical formula but different isotopic compositions), the percentage of the desired fully deuterated compound can be calculated. This technique provides detailed information on the extent of deuteration and the presence of any incompletely deuterated species.

Comparative Analysis of Isotopic Purity

To provide a practical comparison, the following table summarizes the typical isotopic purity of this compound alongside common alternative deuterated small amide internal standards. Note: The isotopic purity of commercially available standards can vary between batches and suppliers. It is always recommended to refer to the Certificate of Analysis for lot-specific data.

Internal StandardDegree of DeuterationTypical Isotopic Purity (atom % D)
This compound d10>98%
N,N-Dimethylacetamide-d9d9≥99%
Propionamide-d5d5≥98%
Acetamide-d3d3≥98%

Data for this compound is based on typical specifications for commercially available standards. Specific lot data should be confirmed via the Certificate of Analysis.

Experimental Protocols

Isotopic Purity Determination by Quantitative ¹H-NMR Spectroscopy

Objective: To quantify the percentage of residual, non-deuterated N,N-Diethyl-2-hydroxyacetamide within a sample of this compound.

Materials:

  • This compound sample

  • Maleic acid (certified reference standard)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 mg of the this compound sample and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H-NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Integrate the residual proton signals corresponding to N,N-Diethyl-2-hydroxyacetamide and the signal of the maleic acid internal standard.

  • Calculate the isotopic purity based on the integral values, the known number of protons in each compound, and their respective molecular weights.

Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the relative abundance of isotopologues in a sample of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvent (e.g., acetonitrile/water mixture)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Prepare a dilute solution of the this compound sample in the LC-MS grade solvent.

  • Infuse the solution directly into the mass spectrometer or inject it onto an appropriate LC column for separation.

  • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Identify the molecular ion cluster for this compound.

  • Determine the mass and relative abundance of each peak in the isotopic cluster, corresponding to the different isotopologues (d0 to d10).

  • Calculate the isotopic purity by expressing the abundance of the d10 peak as a percentage of the total abundance of all isotopologues.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated internal standard.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Deuterated Standard (this compound) NMR Quantitative NMR Sample->NMR MS High-Resolution MS Sample->MS Purity_Calc Isotopic Purity Calculation NMR->Purity_Calc MS->Purity_Calc CoA Certificate of Analysis Purity_Calc->CoA

Isotopic Purity Assessment Workflow

Logical Relationship of Analytical Data

The diagram below outlines the logical flow from experimental data to the final determination of isotopic purity.

Data_Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_result Final Assessment NMR_Data ¹H-NMR Spectrum Proton_Integrals Residual Proton Signal Integrals NMR_Data->Proton_Integrals Isotopic_Purity Isotopic Purity (%) Proton_Integrals->Isotopic_Purity MS_Data HR-MS Spectrum Isotopologue_Abundance Relative Abundance of Isotopologues MS_Data->Isotopologue_Abundance Isotopologue_Abundance->Isotopic_Purity

Data Interpretation Flowchart

Conclusion

The selection of a suitable deuterated internal standard is a critical decision in quantitative bioanalysis. While this compound is a viable option, researchers must diligently verify its isotopic purity using reliable analytical methods such as NMR and HR-MS. Comparison with other commercially available deuterated amides, like N,N-Dimethylacetamide-d9, which often boasts a high isotopic enrichment, can inform the selection process. Ultimately, a thorough understanding and verification of the isotopic purity of the chosen internal standard are essential for generating high-quality, reproducible, and defensible analytical data in research and drug development.

A Head-to-Head Battle: Deuterated vs. Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision.[1] An ideal internal standard is a compound of known concentration added to samples to correct for analytical variability.[2] This guide provides an objective comparison of the two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS): deuterated (stable isotope-labeled) and analog internal standards.[3]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are chemically identical to the analyte but with one or more atoms replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).[2][4] This subtle mass difference allows the mass spectrometer to differentiate it from the analyte.[2] In contrast, an analog internal standard is a molecule that is structurally similar but not identical to the analyte.[3] The scientific consensus is that SIL-ISs generally offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.[2]

Performance Comparison: Deuterated vs. Analog Internal Standards

The core advantage of a deuterated internal standard lies in its ability to closely mimic the physicochemical properties of the analyte throughout the entire analytical process, from sample preparation to detection.[5][6] This leads to more effective compensation for variations in extraction recovery, matrix effects, and instrument response.[3]

Data Presentation

The following table summarizes the quantitative performance of deuterated versus analog internal standards from published studies and comparative guides.

Performance ParameterDeuterated Internal StandardAnalog Internal StandardKey Findings & Rationale
Precision (%CV) Typically <10%[2]Can be >15%[2]Deuterated IS more closely tracks the analyte's behavior, resulting in significantly better precision.[2]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[2]Inconsistent compensation (can be >20% difference)[2]The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2]
Recovery Variability (%CV) Low (<10%)[2]Higher (>15%)[2]Deuterated IS reliably tracks the analyte's recovery throughout sample preparation.[2]
Accuracy Generally higher, with calibration curve slopes closer to 1[7]Can be acceptable, but may show greater deviation[7]Better compensation for variability leads to more accurate quantification with deuterated standards.[8]

A study on the immunosuppressant drug sirolimus compared a deuterated standard (SIR-d3) with a structural analog (desmethoxyrapamycin). The results demonstrated the superior performance of the deuterated internal standard.[5] Similarly, a comparative study for the quantification of Everolimus (B549166) showed that while both a deuterated standard (Everolimus-d4) and a structural analog were acceptable, the deuterated standard provided a more accurate quantification with a slope closer to unity in comparison to an independent method.[7][8]

However, it is important to note that deuterated standards are not without limitations. The "deuterium isotope effect" can sometimes lead to slight chromatographic separation from the analyte, which may result in incomplete correction for matrix effects if the two do not co-elute perfectly.[9] Additionally, the presence of unlabeled analyte as an impurity in the internal standard solution can introduce a positive bias in measurements.[10]

Experimental Protocols

To objectively compare the performance of a deuterated and an analog internal standard for a specific analyte, a validation experiment to evaluate matrix effects is crucial.[1]

Key Experiment: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and an analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte at a known concentration.[1]

    • Set 2 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at the same concentration as in Set 1.

    • Set 3 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the same six different sources. Spike the extracted blank matrix with the deuterated IS and the analog IS at the concentrations to be used in the final assay.[1]

    • Set 4 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the analog IS in the reconstitution solvent at the same concentrations as in Set 3.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) for the Analyte: Calculate the ratio of the analyte peak area in the presence of matrix (Set 1) to the analyte peak area in the neat solution (Set 2).

    • Matrix Factor (MF) for the Internal Standards: Calculate the ratio of the IS peak area in the presence of matrix (Set 3) to the IS peak area in the neat solution (Set 4) for both the deuterated and analog standards.

    • IS-Normalized MF: Divide the MF of the analyte by the MF of each internal standard for each of the six matrix sources.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and analog internal standards.[1]

Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]

Mandatory Visualizations

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Add Internal Standard (Deuterated or Analog) A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Calculate Analyte/IS Peak Area Ratio F->G H Determine Concentration from Calibration Curve G->H G cluster_pathway Ion Suppression/Enhancement in MS Source cluster_compensation Compensation Mechanism Analyte Analyte Ions Detector MS Detector Analyte->Detector Signal IS Internal Standard Ions IS->Detector Signal Matrix Matrix Components Matrix->Detector Interference Deuterated_IS Deuterated IS (Experiences same interference as Analyte) Analog_IS Analog IS (Experiences different interference) Result_D Accurate Quantification Deuterated_IS->Result_D Result_A Inaccurate Quantification Analog_IS->Result_A

References

A Researcher's Guide to Deuterated Internal Standards: Regulatory Perspectives and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with their non-deuterated and ¹³C-labeled counterparts, supported by experimental data and detailed methodologies. It also delves into the harmonized regulatory landscape established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure compliance and robust analytical method development.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its primary role is to compensate for variability during sample preparation, extraction, and analysis, thereby ensuring the accuracy and precision of the results. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely regarded as the gold standard.

Regulatory Harmony: The ICH M10 Guideline

Historically, bioanalytical method validation guidelines from the FDA and EMA had subtle differences. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a globally harmonized framework has been established, unifying the expectations for internal standard use. Both the FDA and EMA now reference this guideline, which strongly recommends the use of a SIL-IS. When a SIL-IS is not available, a structural analog may be used, but this requires rigorous justification.

The core principle of the ICH M10 guideline is that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification. The guideline outlines specific validation parameters that must be assessed for the internal standard, including its stability and the absence of interference with the analyte of interest.

Performance Showdown: Deuterated vs. Alternatives

The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical workflow. This is where the choice between deuterated, ¹³C-labeled, and non-deuterated (structural analog) internal standards becomes crucial.

Quantitative Performance Comparison

The following tables summarize the performance of different internal standards based on key validation parameters.

Table 1: Comparison of Internal Standard Performance for Analyte X

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D₄-Analyte X) 199.23.898.5
10100.82.999.3
100101.52.1100.2
¹³C-Labeled (¹³C₆-Analyte X) 199.83.299.1
10100.32.599.8
100100.91.9100.5
Non-Deuterated (Analog Y) 192.510.285.7
1095.18.588.2
10096.87.190.4

Data is a representative compilation from various studies and may vary depending on the specific analyte and matrix.

Table 2: Key Performance Characteristics of Internal Standards

CharacteristicDeuterated Internal Standard¹³C-Labeled Internal StandardNon-Deuterated (Structural Analog) IS
Chromatographic Co-elution Generally good, but can exhibit slight retention time shifts (isotope effect), potentially leading to differential matrix effects.[1][2]Excellent, typically co-elutes perfectly with the analyte.[1]Variable, depends on the structural similarity to the analyte.
Matrix Effect Compensation Good, but the isotopic shift can sometimes lead to incomplete compensation.[2]Excellent, as it experiences the same matrix effects as the analyte.[1]Less reliable, as its ionization can be affected differently by the matrix.
Isotopic Stability Generally stable, but deuterium (B1214612) atoms can sometimes be prone to back-exchange with hydrogen atoms.[1]Highly stable due to the integration of ¹³C atoms into the carbon backbone.[3]Not applicable.
Availability and Cost Widely available for many common analytes and generally less expensive than ¹³C-labeled standards.Less commonly available and typically more expensive to synthesize.Availability and cost vary greatly depending on the analog.

Experimental Protocols

To ensure the suitability of a deuterated internal standard, rigorous validation experiments are required. The following are detailed methodologies for key experiments cited in regulatory guidelines.

Evaluation of Matrix Effects

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the internal standard, and to ensure the IS adequately compensates for these effects.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a neat (non-matrix) solvent at low and high QC concentrations.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high QC concentrations as Set 1.

  • Analysis: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the six different matrix sources should not be greater than 15%.[4][5]

Stability Testing

Objective: To evaluate the stability of the deuterated internal standard in the biological matrix under various storage and handling conditions.

Methodology:

  • Prepare Stability Samples: Spike the biological matrix with the analyte and deuterated internal standard at low and high QC concentrations.

  • Storage Conditions: Subject the stability samples to the following conditions, mimicking those of the study samples:

    • Short-Term (Bench-Top) Stability: Store at room temperature for a duration equal to or longer than the expected sample handling time.

    • Long-Term Stability: Store at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration.

    • Freeze-Thaw Stability: Subject the samples to a minimum of three freeze-thaw cycles.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples at each QC level should be within ±15% of the nominal concentration.[6]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating internal standards and the logical decision-making process for their selection.

experimental_workflow Experimental Workflow for Internal Standard Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation cluster_eval Performance Evaluation prep_neat Prepare Neat Solutions (Set 1) analyze_samples Analyze Both Sets prep_neat->analyze_samples prep_matrix Prepare Post-Extraction Spiked Matrix (Set 2) prep_matrix->analyze_samples calc_mf Calculate Matrix Factor (MF) analyze_samples->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf eval_cv Evaluate CV of IS-Normalized MF calc_is_mf->eval_cv decision Acceptable? eval_cv->decision pass IS Performance is Validated decision->pass Yes (CV <= 15%) fail Investigate & Re-evaluate decision->fail No (CV > 15%)

Caption: Workflow for evaluating internal standard performance in compensating for matrix effects.

decision_tree Decision Tree for Internal Standard Selection start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available is_13c_preferred Is ¹³C-Labeled IS Available and Feasible? is_sil_available->is_13c_preferred Yes use_analog Select Structural Analog IS is_sil_available->use_analog No use_13c Select ¹³C-Labeled IS (Preferred Option) is_13c_preferred->use_13c Yes use_deuterated Select Deuterated IS is_13c_preferred->use_deuterated No validate_is Perform Rigorous Method Validation (ICH M10) use_13c->validate_is use_deuterated->validate_is use_analog->validate_is end Validated Method validate_is->end

Caption: Logical process for selecting an appropriate internal standard based on regulatory preference and availability.

Conclusion

The harmonization of regulatory guidelines under the ICH M10 framework has streamlined the requirements for bioanalytical method validation, with a clear preference for stable isotope-labeled internal standards. While deuterated internal standards are a widely accepted and often cost-effective choice, the scientific evidence suggests that ¹³C-labeled standards can offer superior performance, particularly in terms of chromatographic co-elution and matrix effect compensation. The selection of an appropriate internal standard should be a data-driven decision, backed by rigorous validation to ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data. For drug development professionals, a thorough understanding of these principles is paramount for successful regulatory submissions and the advancement of pharmaceutical research.

References

A Comparative Guide to the Inter-laboratory Analysis of N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of N,N-Diethyl-2-hydroxyacetamide, with a special focus on the role of its deuterated analog, N,N-Diethyl-2-hydroxyacetamide-d10, as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalysis and related fields. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes established analytical principles and data from similar compounds to present a robust comparison of potential methodologies.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] Deuterated standards, such as this compound, are ideal internal standards because their chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated form).[3] This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, injection volume, and matrix effects.[4] The use of a deuterated internal standard is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]

Comparison of Analytical Methodologies

The quantification of small molecules like N,N-Diethyl-2-hydroxyacetamide in biological matrices is typically achieved using chromatographic separation coupled with mass spectrometric detection. The two primary approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Alternative/Structural Analog Internal Standard
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis.A non-isotopically labeled compound with similar chemical and physical properties to the analyte.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. N,N-Diethyl-2-hydroxyacetamide is well-suited for LC-MS.Requires analytes to be volatile and thermally stable, or to be made so through derivatization.May have different chromatographic retention times and ionization efficiencies compared to the analyte.
Sample Preparation Typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][5]Often requires more extensive sample cleanup and derivatization to improve volatility and thermal stability.Sample preparation methods must be carefully optimized to ensure consistent recovery for both the analyte and the analog.
Detection Highly sensitive and selective, especially with tandem mass spectrometry (MS/MS).Also highly sensitive and selective, but potential for thermal degradation of the analyte in the injector port.[6]Can compensate for some variability, but is less effective at correcting for matrix effects and differential ionization suppression or enhancement.[7]
Internal Standard This compound co-elutes with the analyte, providing the most accurate correction for matrix effects and other sources of error.[3][4]A deuterated standard is also ideal, but differences in volatility between the deuterated and non-deuterated forms, though minimal, could be a factor.Prone to differential matrix effects, leading to reduced accuracy and precision compared to a deuterated standard.[8]
Advantages Wide applicability, high throughput, and robust performance with deuterated standards.[2]Excellent chromatographic resolution for volatile compounds.More readily available and less expensive than custom-synthesized deuterated standards.
Disadvantages Potential for matrix effects (ion suppression or enhancement), which are best mitigated by a co-eluting deuterated internal standard.Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for error.Does not perfectly mimic the behavior of the analyte, leading to potential inaccuracies.[4]

Experimental Protocols

Below are detailed methodologies for common experimental procedures in the analysis of N,N-Diethyl-2-hydroxyacetamide using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is a rapid and simple approach for removing the majority of proteins from a biological sample.[1]

  • Procedure:

    • To 100 µL of plasma or serum sample, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

  • Procedure:

    • Add 10 µL of the this compound internal standard stock solution to 1 mL of the urine sample and vortex to mix.

    • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge, followed by 1 mL of water.

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is a common choice for separating small polar molecules.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for amide-containing compounds.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. Specific precursor-to-product ion transitions for both N,N-Diethyl-2-hydroxyacetamide and this compound would be monitored.

Visualizing Analytical Workflows

Analytical_Workflow General Analytical Workflow for N,N-Diethyl-2-hydroxyacetamide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation or SPE Solid-Phase Extraction (SPE) Add_IS->SPE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation SPE->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatographic Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: General analytical workflow for the quantification of N,N-Diethyl-2-hydroxyacetamide.

Method_Comparison_Logic Logic for Choosing an Internal Standard Start Start: Quantitative Analysis Required IS_Type Choice of Internal Standard (IS) Start->IS_Type Deuterated_IS Deuterated IS (e.g., d10-analog) IS_Type->Deuterated_IS Gold Standard Analog_IS Structural Analog IS IS_Type->Analog_IS Alternative No_IS No Internal Standard (External Calibration) IS_Type->No_IS Not Recommended for Bioanalysis High_Accuracy Highest Accuracy & Precision (Co-elution, Corrects Matrix Effects) Deuterated_IS->High_Accuracy Moderate_Accuracy Moderate Accuracy (Different Retention Time & Ionization) Analog_IS->Moderate_Accuracy Low_Accuracy Lowest Accuracy & Precision (Prone to high variability) No_IS->Low_Accuracy

Caption: Decision logic for selecting an internal standard for quantitative bioanalysis.

References

A Comparative Guide to the Certificate of Analysis for N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the expected Certificate of Analysis (CoA) for N,N-Diethyl-2-hydroxyacetamide-d10 against its non-deuterated analogue. A Certificate of Analysis is a critical document that ensures the identity, purity, and quality of a chemical standard. For isotopically labeled compounds like this compound, the CoA includes additional, crucial data points regarding isotopic enrichment and the position of the deuterium (B1214612) labels.

This compound is a deuterated form of N,N-Diethyl-2-hydroxyacetamide, a compound used in the synthesis of various biologically active molecules.[1][2][3] The "-d10" designation indicates that ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable internal standard for quantitative mass spectrometry-based studies (e.g., LC-MS) in pharmacokinetic and metabolic research.[4] Deuterated standards are preferred because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass, allowing for precise quantification while correcting for matrix effects and instrument variability.[1] The primary advantage of using deuterated compounds lies in the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes, making them useful in drug development to improve pharmacokinetic profiles.[4][5]

This guide presents a representative comparison, as specific CoA data may vary by manufacturer and lot. The data for the non-deuterated compound is based on publicly available information, while the data for the d10 version represents typical specifications for a high-quality deuterated standard.

Comparative Analytical Data

The following table summarizes the typical analytical tests and expected results for both the non-deuterated and deuterated forms of N,N-Diethyl-2-hydroxyacetamide.

Analytical Test Parameter N,N-Diethyl-2-hydroxyacetamide (CAS: 39096-01-0) This compound (Representative Data)
Identity & Appearance AppearanceColorless to yellowish liquid[1]Colorless to yellowish liquid
Molecular FormulaC₆H₁₃NO₂[2]C₆H₃D₁₀NO₂
Molecular Weight131.17 g/mol [2]141.23 g/mol
Purity HPLC (UV/DAD)≥95%[6]≥98%
¹H NMRConforms to structureConforms to structure (with expected signal reduction)
Isotopic Purity Isotopic EnrichmentNot Applicable≥99 atom % D
Deuterium IncorporationNot Applicabled10: >99%
Structure & Confirmation Mass Spectrometry (ESI-MS)[M+H]⁺ ≈ 132.10[M+H]⁺ ≈ 142.16
Residual Impurities Water Content (Karl Fischer)≤0.5%≤0.5%
Residual Solvents (GC-HS)Meets USP <467> limitsMeets USP <467> limits
Physical Properties Boiling Point~238 °C[2]Not determined, expected to be similar to non-deuterated form
Density~1.009 g/mL at 25 °CNot determined, expected to be similar to non-deuterated form

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a chemical standard. The following protocols are representative of the techniques used to generate the data in a typical CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Method:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Procedure: A known concentration of the sample is injected. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Isotopic Enrichment
  • Objective: To confirm the chemical structure and determine the extent of deuterium incorporation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). For the d10 compound, the spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ten deuterated positions compared to the non-deuterated standard. The remaining signals confirm the core structure.

    • ²H NMR: This experiment directly detects the deuterium nuclei, confirming the locations of isotopic labeling.

    • Isotopic Enrichment Calculation: The isotopic enrichment is often determined by comparing the integrals of residual proton signals in the ¹H NMR spectrum to the integrals of non-deuterated reference peaks within the molecule or via high-resolution mass spectrometry.[3]

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity
  • Objective: To confirm the molecular weight and assess the isotopic distribution.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS).[7]

  • Method:

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

    • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the [M+H]⁺ ion should show an increase of 10 mass units compared to its non-deuterated counterpart.

    • Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues (d0 to d10). The isotopic purity is determined by the relative intensity of the d10 peak compared to the others.[4][5]

Visualizations: Workflows and Principles

Diagrams help clarify complex processes and concepts relevant to the analysis and application of deuterated standards.

G cluster_0 Phase 1: Sample Reception & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Certification Sample Receive Deuterated Standard Sample Login Log Sample & Assign Lot Number Sample->Login Prep Prepare Aliquots for Testing Login->Prep HPLC HPLC Analysis (Chemical Purity) Prep->HPLC NMR NMR Spectroscopy (Structure & Isotopic Enrichment) MS Mass Spectrometry (Molecular Weight & Isotopic Purity) KF Karl Fischer Titration (Water Content) Review Review & Compile All Analytical Data HPLC->Review NMR->Review MS->Review KF->Review Compare Compare Results to Specifications Review->Compare CoA Generate Certificate of Analysis Compare->CoA Release Quality Assurance Release CoA->Release

Caption: Experimental workflow for CoA generation of a deuterated standard.

G cluster_H Non-Deuterated Compound (Protium) cluster_D Deuterated Compound (Deuterium) CH_Bond Metabolically Labile C-H Bond Metabolism_H Rapid Enzymatic Cleavage (Lower Activation Energy) CH_Bond->Metabolism_H Product_H Metabolite Formation Metabolism_H->Product_H CD_Bond More Stable C-D Bond Metabolism_D Slower Enzymatic Cleavage (Higher Activation Energy) CD_Bond->Metabolism_D Product_D Reduced Metabolite Formation (Longer Half-Life) Metabolism_D->Product_D Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Enzyme->Metabolism_H Acts upon Enzyme->Metabolism_D Acts upon

Caption: The Kinetic Isotope Effect (KIE) slows metabolism of deuterated drugs.

References

Safety Operating Guide

Personal protective equipment for handling N,N-Diethyl-2-hydroxyacetamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety, handling, and disposal protocols for N,N-Diethyl-2-hydroxyacetamide-d10. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and maintain the integrity of the compound.

N,N-Diethyl-2-hydroxyacetamide and its deuterated isotopologue are classified as irritants, affecting the skin, eyes, and respiratory system.[1][2] Safe handling requires stringent adherence to personal protective equipment (PPE) protocols and proper disposal of waste. For the deuterated form, additional precautions are necessary to prevent isotopic exchange with protic solvents or atmospheric moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][2]
Eye & Face Protection Safety goggles with side-shields or a full-face shieldTo protect eyes from splashes.[2]
Body Protection Laboratory coatTo protect clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of vapors.[1][2]

Operational Plan: Handling and Storage

All manipulations of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.

Experimental Workflow for Handling

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh compound don_ppe->weigh dissolve Dissolve in appropriate aprotic solvent weigh->dissolve store Store in a tightly sealed container under inert gas dissolve->store refrigerate Refrigerate at recommended temperature store->refrigerate decontaminate Decontaminate work surfaces dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation: Designate a work area within a chemical fume hood. Before handling, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible. Don all required PPE as specified in the table above.

  • Handling:

    • To prevent hydrogen-deuterium exchange, avoid the use of protic solvents such as water or methanol (B129727) unless they are also deuterated.

    • When preparing solutions, use anhydrous, aprotic solvents.

  • Storage:

    • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture.

    • Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1]

Disposal Plan

This compound and any materials that come into contact with it should be treated as hazardous waste.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled container seal Seal waste containers tightly collect_solid->seal collect_liquid Collect liquid waste in a separate, labeled container collect_liquid->seal store Store in a designated hazardous waste accumulation area seal->store arrange_pickup Arrange for pickup by institutional environmental health and safety store->arrange_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.